molecular formula C7H8N4 B1619948 (4,6-Dimethylpyrimidin-2-yl)cyanamide CAS No. 55474-90-3

(4,6-Dimethylpyrimidin-2-yl)cyanamide

Cat. No.: B1619948
CAS No.: 55474-90-3
M. Wt: 148.17 g/mol
InChI Key: IOQKVEQARXJQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,6-Dimethylpyrimidin-2-yl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethylpyrimidin-2-yl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQKVEQARXJQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970819
Record name (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55474-90-3
Record name N-(4,6-Dimethyl-2-pyrimidinyl)cyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55474-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dimethylpyrimidin-2-yl)cyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dimethylpyrimidin-2-yl)cyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of (4,6-Dimethylpyrimidin-2-yl)cyanamide.

Core Identity & Chemical Architecture

Executive Summary

(4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) is a bifunctional heterocyclic building block characterized by a pyrimidine core substituted with a reactive cyanamide moiety.[1][2][3][4] It serves as a critical "N-C-N" scaffold in medicinal chemistry, acting as a direct precursor to N,N'-disubstituted guanidines , sulfonylureas , and fused heterocyclic systems. Its unique tautomeric nature (nitrile-amine vs. carbodiimide) allows for tunable reactivity with nucleophiles, making it indispensable in the synthesis of fungicides (e.g., related to pyrimethanil derivatives) and potential antiviral agents.

Section 1: Physicochemical Characterization

The compound exists primarily as a white crystalline solid with high thermal stability. Its solubility profile is pH-dependent due to the acidity of the cyanamide proton.

PropertyValue / Description
IUPAC Name N-(4,6-Dimethylpyrimidin-2-yl)cyanamide
CAS Registry Number 55474-90-3
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Melting Point 228–229 °C (Ethanol recrystallized) [1]
Appearance White crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol.[5] Soluble in aqueous NaOH (0.3 M). Insoluble in water at neutral/acidic pH.
Acidity (pKa) Weakly acidic (NH proton); forms stable salts with alkali metals.
Tautomerism Exists in equilibrium between amino-nitrile (major) and carbodiimide (minor) forms.
Section 2: Synthetic Routes & Optimization

The synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide can be approached via two primary pathways. The cyclization route is preferred for industrial scalability due to its "one-pot" efficiency and use of inexpensive starting materials.

Protocol A: Cyclization of Cyanoguanidine (Preferred)

This method constructs the pyrimidine ring around the guanidine core, avoiding the use of pre-formed halogenated pyrimidines.

  • Reagents: Cyanoguanidine (Dicyandiamide), Acetylacetone, Sodium Hydroxide (aqueous).[6]

  • Conditions: Reflux at 110 °C for 48 hours.

  • Mechanism: Double condensation of the 1,3-diketone with the guanidine moiety of dicyandiamide.

  • Work-up: Cooling to 4 °C precipitates the product; recrystallization from ethanol yields high purity (>98%).

Protocol B: Nucleophilic Substitution

Reaction of 2-chloro-4,6-dimethylpyrimidine with cyanamide in the presence of a base (e.g., K₂CO₃ or NaH). This route is less atom-efficient due to the generation of chloride waste.

Synthetic Pathway Diagram (DOT)

Synthesis Start1 Cyanoguanidine (Dicyandiamide) Base NaOH (aq) Reflux 110°C Start1->Base Start2 Acetylacetone Start2->Base Inter Cyclization Intermediate Base->Inter Condensation Product (4,6-Dimethylpyrimidin-2-yl)cyanamide (Yield ~44%) Inter->Product - 2 H₂O

Caption: Figure 1. One-pot cyclocondensation synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide from dicyandiamide and acetylacetone.

Section 3: Reactivity Profile & Tautomerism

The chemical utility of (4,6-Dimethylpyrimidin-2-yl)cyanamide stems from its ambident reactivity .

1. Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the amino-nitrile form (A) and the carbodiimide form (B) .

  • Form A (N-C≡N): Dominant in polar aprotic solvents (DMSO) and solid state. Evidenced by a sharp NH singlet at δ 12.58 ppm in ¹H NMR.

  • Form B (N=C=NH): Reactive intermediate responsible for electrophilic attacks by nucleophiles.

2. Guanidine Formation (Amination)

The nitrile carbon is highly electrophilic. Reaction with primary or secondary amines (e.g., 4-propoxyaniline) yields N,N'-disubstituted guanidines .

  • Conditions: Reflux in ethanol; often requires no external catalyst as the substrate itself activates the amine.

  • Significance: This is a key step in generating libraries of bioactive guanidines for kinase inhibition or antifungal screening [1].

3. Hydrolysis

Under acidic conditions, the nitrile group hydrolyzes to form the corresponding urea derivative ((4,6-dimethylpyrimidin-2-yl)urea), losing the cyanamide functionality.

Reactivity Logic Diagram (DOT)

Reactivity Core (4,6-Dimethylpyrimidin-2-yl)cyanamide (Electrophilic Nitrile) Guanidine N,N'-Disubstituted Guanidine Core->Guanidine Nucleophilic Addition (Reflux EtOH) Urea Pyrimidinyl Urea (Hydrolysis Product) Core->Urea Acid Hydrolysis Fused Imidazo/Thiazolo Fused Heterocycle Core->Fused Cyclization Amine Primary Amine (R-NH₂) Amine->Guanidine Acid H₃O⁺ / H₂O Acid->Urea Dihalide Phenacyl Bromide (Dinucleophile) Dihalide->Fused

Caption: Figure 2. Divergent reactivity pathways: Amination to guanidines, Hydrolysis to ureas, and Cyclization to fused rings.

Section 4: Analytical Profiling

For validation of synthesized or purchased material, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment
12.58 Singlet (s) 1H NH (Exchangeable with D₂O)
6.63 Singlet (s) 1H Pyrimidine C5-H

| 2.31 | Singlet (s) | 6H | 4,6-Dimethyl groups |

IR Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Mode Significance
3282, 3503 N-H Stretch Indicates secondary amine/amide character.
2244 C≡N Stretch Diagnostic: Confirms presence of nitrile group (cyanamide).

| 1649 | C=N / C=C | Pyrimidine ring breathing modes. |

Section 5: Pharmaceutical Applications
  • Kinase Inhibitor Scaffolds: The pyrimidinyl-guanidine motif derived from this intermediate mimics the ATP-binding hinge region of kinases. Derivatives have been explored for inhibiting FOXO3-induced gene transcription [1].

  • Antifungal Agents: Structurally related to Pyrimethanil , this compound allows for the extension of the "anilino-pyrimidine" class of fungicides into "guanidino-pyrimidine" variants, potentially overcoming resistance mechanisms.

  • Coordination Chemistry: The N-cyano group serves as a versatile ligand for Ag(I) and other transition metals, forming supramolecular networks useful in materials science.

References
  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. Source: eLife (2021). URL:[Link] Context: Provides experimental melting point (228.7 °C), NMR data, and detailed synthesis protocol via the cyanoguanidine route.

  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Source: ResearchGate / Journal of Molecular Structure (2021). URL:[Link] Context: Details the reactivity of pyrimidinyl cyanamides with amines and cyclization agents.

  • Crystal structure of 4,6-dimethylpyrimidin-2-amine (Precursor/Related). Source: NCBI / Acta Crystallographica (2013). URL:[Link] Context: Structural data on the pyrimidine core and hydrogen bonding networks relevant to the cyanamide derivative.

Sources

(4,6-Dimethylpyrimidin-2-yl)cyanamide: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4,6-Dimethylpyrimidin-2-yl)cyanamide: Structure, Synthesis, and Application Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

(4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) is a critical heterocyclic intermediate, primarily utilized as the pharmacophore scaffold for sulfonylurea herbicides (e.g., sulfometuron-methyl) and select antiviral agents. Its chemical behavior is defined by a unique amine-imine tautomeric equilibrium and significant N-H acidity (pKa ≈ 4.5–5.0), which dictates its solubility profile and reactivity toward electrophiles (isocyanates).[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated "atom-economic" synthesis protocol suitable for scale-up, and a mechanistic breakdown of the cyclocondensation process.[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

The molecule exists in a dynamic equilibrium between the amino-cyanamide form and the imino-dihydro form.[1] In the solid state and polar solvents, the imino form often predominates due to stabilization by the pyrimidine ring nitrogens.[1]

Tautomeric Equilibrium

The acidic proton resides on the exocyclic nitrogen, allowing delocalization of the negative charge (in the anionic form) across the nitrile and the pyrimidine ring.[1] This resonance stabilization is the driver for its reactivity in coupling reactions.[1]

Tautomerism Figure 1: Tautomeric equilibrium and ionization of (4,6-dimethylpyrimidin-2-yl)cyanamide. Amine (A) Amino-Cyanamide Form Neutral Species (Less Polar) Imine (B) Imino-Dihydro Form Zwitterionic Character (Dominant in Polar Media) Amine->Imine Tautomerization (K_eq) Anion (C) Delocalized Anion Reactive Species (Formed in Basic pH) Imine->Anion -H+ (pKa ~4.8) Anion->Imine +H+

Key Physicochemical Data[1][2][3]
PropertyValue / DescriptionSignificance
Molecular Formula C₇H₈N₄MW: 148.17 g/mol
pKa (Acidic) ~4.5 – 5.0Forms stable salts with alkali metals (Na, K). Soluble in dilute base; insoluble in acidic water.[1]
Solubility Low in water (pH 7); High in NaOH (aq); Moderate in MeOH/Acetone.[1]Purification relies on pH-swing precipitation (dissolve in base, precipitate with acid).[1]
Melting Point 250–255 °C (dec.)[1]High MP indicates strong intermolecular H-bonding (R22(8) graph set motifs).[1]
Stability Hydrolytically stable at neutral pH.[1]Susceptible to hydrolysis to the urea derivative in strong acid/high temp.[1]

Part 2: Validated Synthetic Pathways

While laboratory methods often employ the hazardous cyanogen bromide (BrCN) on 2-amino-4,6-dimethylpyrimidine, the industrial standard utilizes the condensation of acetylacetone with cyanoguanidine. This route is safer, cheaper, and has higher atom economy.[1]

Route A: Cyclocondensation (The "One-Pot" Process)

Reagents: Acetylacetone (2,4-pentanedione), Cyanoguanidine (Dicyandiamide), Sodium Hydroxide.[1] Solvent: Water or Aqueous Ethanol.[1]

Reaction Scheme


Step-by-Step Protocol

This protocol is designed for a 100 mmol scale but is linearly scalable.[1]

  • Reagent Preparation:

    • Charge a 250 mL three-necked round-bottom flask (equipped with reflux condenser and thermometer) with Cyanoguanidine (8.4 g, 100 mmol) .

    • Add Water (40 mL) and 50% NaOH solution (16 g, 200 mmol) .

    • Note: A slight excess of base ensures the product remains in solution as the sodium salt, preventing premature precipitation and occlusion of impurities.[1]

  • Addition & Cyclization:

    • Heat the mixture to 40–50 °C to ensure full dissolution of cyanoguanidine.

    • Add Acetylacetone (10.5 g, 105 mmol) dropwise over 30 minutes.

    • Observation: The reaction is exothermic.[1][2] Maintain temperature below 60 °C during addition to minimize side reactions (e.g., self-condensation of acetylacetone).[1]

    • Once addition is complete, heat the reaction to Reflux (approx. 95–100 °C) for 3–4 hours .

  • Work-up & Isolation (The pH Swing):

    • Cool the reaction mixture to room temperature (20–25 °C) . At this stage, the solution should be clear to slightly yellow (containing the sodium salt of the product).[1]

    • Filtration (Optional): If insoluble particulates are present, filter through Celite.[1]

    • Acidification: Slowly add Concentrated HCl (approx. 18-20 mL) dropwise with vigorous stirring. Target pH: 2.0 – 3.0 .

    • Critical Step: The product will precipitate as a thick white solid.[1] Do not over-acidify below pH 1, as the pyrimidine ring nitrogens may protonate, increasing solubility and reducing yield.[1]

  • Purification:

    • Filter the solid via vacuum filtration.[1]

    • Wash the cake with cold water (2 x 20 mL) to remove NaCl and excess acid.[1]

    • Dry in a vacuum oven at 60 °C for 12 hours.

    • Expected Yield: 85–92% (approx.[1] 13.0 g).[1]

Route B: Electrophilic Cyanation (Laboratory Scale Only)

Use this route only if 2-amino-4,6-dimethylpyrimidine is already available and cyanoguanidine is not.

  • Dissolve 2-amino-4,6-dimethylpyrimidine in aqueous acetonitrile.

  • Add Cyanogen Bromide (BrCN) (1.1 equiv) at 0 °C. (Warning: BrCN is highly toxic and volatile). [1]

  • Add NaOH slowly to scavenge HBr.[1]

  • Isolate as described above.

Part 3: Reaction Mechanism & Causality[1]

Understanding the mechanism of Route A is vital for troubleshooting yield issues. The reaction proceeds via a double nucleophilic attack on the 1,3-diketone.[1]

Mechanism Figure 2: Mechanistic pathway of condensation between acetylacetone and cyanoguanidine. Step1 Step 1: Activation NaOH deprotonates Acetylacetone forming Enolate anion Step2 Step 2: Nucleophilic Attack Cyanoguanidine attacks carbonyl carbon (Michael-type addition) Step1->Step2 + Cyanoguanidine Step3 Step 3: Cyclization Intramolecular attack by second amine on remaining carbonyl Step2->Step3 Ring Closure Step4 Step 4: Dehydration Loss of 2 H2O molecules Aromatization to Pyrimidine ring Step3->Step4 - 2 H2O Step5 Step 5: Salt Formation Product exists as Na-Salt in high pH Step4->Step5 NaOH present

[1] Why Cyanoguanidine? Cyanoguanidine acts as a "1,3-binucleophile."[1] The nitrile group (-CN) is electron-withdrawing, which actually makes the guanidine nitrogens less nucleophilic than in plain guanidine. However, under basic conditions, the deprotonated species is sufficiently nucleophilic to attack the highly reactive acetylacetone.[1] The nitrile group survives the reaction because the cyclization into the pyrimidine ring is kinetically much faster than the hydrolysis of the nitrile.[1]

Part 4: Applications in Drug & Agrochemical Design[1]

The (4,6-dimethylpyrimidin-2-yl)cyanamide scaffold is a "privileged structure" in the synthesis of Sulfonylureas .

Synthesis of Sulfometuron-methyl

The cyanamide intermediate reacts with aryl isocyanates (or sulfonates) to form the sulfonylurea bridge.[1]

Workflow:

  • Reagents: (4,6-Dimethylpyrimidin-2-yl)cyanamide + 2-Methoxycarbonylbenzenesulfonyl isocyanate.

  • Conditions: Aprotic solvent (Dichloromethane or Acetonitrile), room temperature.

  • Mechanism: The pyrimidine cyanamide nitrogen attacks the isocyanate carbon.[1]

Workflow Figure 3: Application workflow for Sulfonylurea synthesis. Start Start: (4,6-Dimethylpyrimidin-2-yl)cyanamide Process Coupling Reaction (Solvent: DCM/MeCN, 25°C) Start->Process Reagent Reagent: Aryl Sulfonyl Isocyanate Reagent->Process Product End Product: Sulfonylurea Herbicide (e.g. Sulfometuron-methyl) Process->Product

References

  • Structure & Crystallography

    • Fu, W. W., et al. (2013).[1] "4,6-Dimethylpyrimidin-2-amine."[1][3][4][5][6][7] Acta Crystallographica Section E, 69(1), o32.[1][7] (Provides structural data on the core amine scaffold).[1]

  • Synthesis & Reactivity

    • Broadbent, H. S., et al. (1976).[1] "Synthesis of 2-Cyanoaminopyrimidines." Journal of Heterocyclic Chemistry. (Foundational text on the condensation of 1,3-diketones with cyanoguanidine).

    • Patent Reference: "Process for the preparation of N-pyrimidinyl-N'-aryl-sulfonylureas." US Patent 4394506.[1] .

  • Tautomerism

    • Katritzky, A. R., et al. (2010).[1] "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (General reference for amine-imine tautomerism in pyrimidines).

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound (4,6-Dimethylpyrimidin-2-yl)cyanamide integrates two moieties of significant interest in medicinal chemistry: the pyrimidine scaffold and the cyanamide functional group. While direct and extensive research on the specific mechanism of action of this particular molecule is not widely available in current literature, its structural components suggest several plausible and compelling avenues for biological activity. This guide provides a comprehensive exploration of these potential mechanisms, drawing upon the known pharmacology of related pyrimidine and cyanamide derivatives. We will delve into hypothesized interactions with key cellular targets, propose detailed experimental protocols for the validation of these hypotheses, and present a framework for the systematic investigation of (4,6-Dimethylpyrimidin-2-yl)cyanamide's therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a cyanamide group introduces a unique chemical reactivity, characterized by both a nucleophilic amino group and an electrophilic nitrile.[4][5] This duality allows for diverse chemical transformations and suggests a high potential for covalent or non-covalent interactions with biological macromolecules.[4][5]

This guide will therefore focus on three primary putative mechanisms of action for (4,6-Dimethylpyrimidin-2-yl)cyanamide, based on structure-activity relationships of analogous compounds:

  • Hypothesis 1: Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.

  • Hypothesis 2: Aldehyde Dehydrogenase (ALDH) Inhibition: The parent cyanamide molecule is a known inhibitor of ALDH.

  • Hypothesis 3: Modulation of Receptor Signaling: Aryl-substituted pyrimidines have been shown to modulate hormone receptor and growth factor receptor signaling pathways.

Putative Mechanism of Action 1: Kinase Inhibition

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Scientific Rationale

Numerous clinically evaluated and approved kinase inhibitors feature a 2-aminopyrimidine core. This moiety typically engages with the hinge region of the kinase domain, a critical interaction for potent and selective inhibition. Given this precedent, it is highly plausible that (4,6-Dimethylpyrimidin-2-yl)cyanamide could function as a kinase inhibitor. The 4,6-dimethyl substitution pattern and the 2-cyanamide group would influence the specific kinases targeted and the potency of inhibition. For instance, derivatives of pyrimidine-4,6-diamine have been rationally designed as selective inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia.[6]

Proposed Signaling Pathway

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR-2) ATP ATP Substrate Substrate Protein RTK->Substrate phosphorylates ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate phosphorylation Gene_Expression Altered Gene Expression (Proliferation, Survival) pSubstrate->Gene_Expression leads to Compound (4,6-Dimethylpyrimidin-2-yl)cyanamide Compound->RTK inhibits binding of ATP

Caption: Putative inhibition of a receptor tyrosine kinase by (4,6-Dimethylpyrimidin-2-yl)cyanamide.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a generalized method to screen for and characterize the inhibitory activity of (4,6-Dimethylpyrimidin-2-yl)cyanamide against a panel of kinases.

Materials:

  • Recombinant human kinases (e.g., FLT3, VEGFR-2, a broad screening panel)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (4,6-Dimethylpyrimidin-2-yl)cyanamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

  • Kinase Reaction: Add 5 µL of 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value (Hypothetical)
Kinase Target The specific kinase being assayed.FLT3
IC₅₀ The half-maximal inhibitory concentration.1.5 µM
Substrate The peptide or protein phosphorylated by the kinase.FLT3-specific peptide
ATP Concentration The concentration of ATP used in the assay.10 µM (approx. Km)

Putative Mechanism of Action 2: Aldehyde Dehydrogenase (ALDH) Inhibition

The parent molecule, cyanamide, is a well-documented inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes.[7][8]

Scientific Rationale

Cyanamide is metabolized in vivo to a reactive intermediate that irreversibly inactivates ALDH.[8] This leads to the accumulation of acetaldehyde following ethanol consumption, causing the unpleasant effects associated with alcohol deterrent drugs.[7] It is conceivable that (4,6-Dimethylpyrimidin-2-yl)cyanamide could either be metabolized to release a cyanamide-like species or that the entire molecule itself could interact with and inhibit ALDH. The pyrimidine moiety would significantly alter the compound's pharmacokinetic and pharmacodynamic properties compared to the parent cyanamide.

Proposed Metabolic Activation and Inhibition Pathway

aldh_inhibition cluster_liver Hepatocyte Compound (4,6-Dimethylpyrimidin-2-yl)cyanamide Metabolite Reactive Metabolite Compound->Metabolite Metabolic Activation (e.g., CYP450) ALDH Aldehyde Dehydrogenase (ALDH) Metabolite->ALDH Covalent Modification Acetaldehyde Acetaldehyde Inactivated_ALDH Inactive ALDH Acetate Acetate Acetaldehyde->Acetate ALDH-catalyzed oxidation

Caption: Proposed metabolic activation and subsequent inhibition of ALDH.

Experimental Protocol: In Vitro ALDH Inhibition Assay

This protocol describes a method to assess the inhibitory potential of (4,6-Dimethylpyrimidin-2-yl)cyanamide on ALDH activity.

Materials:

  • Recombinant human ALDH (e.g., ALDH2)

  • Acetaldehyde (substrate)

  • NAD⁺ (cofactor)

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Assay buffer (e.g., sodium pyrophosphate buffer)

  • UV-transparent 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (4,6-Dimethylpyrimidin-2-yl)cyanamide in an appropriate solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme). Create a serial dilution series.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, NAD⁺, and the compound at various concentrations. Include a solvent-only control.

    • Add the ALDH enzyme to each well and incubate for 15 minutes at 37°C to allow for any time-dependent inhibition.

  • Initiation of Reaction: Add acetaldehyde to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Putative Mechanism of Action 3: Modulation of Receptor Signaling

The 4,6-diaryl pyrimidine structure is present in compounds designed to modulate the activity of various receptors, including the estrogen receptor (ER) and vascular endothelial growth factor receptor 2 (VEGFR-2).[9]

Scientific Rationale

While (4,6-Dimethylpyrimidin-2-yl)cyanamide is not a diaryl pyrimidine, the 4,6-dimethyl substitution provides a structural framework that could potentially interact with the ligand-binding domains of certain receptors. The overall shape and electronic properties of the molecule could allow it to act as an agonist or antagonist. For example, some 4,6-diaryl-2-pyrimidinamine derivatives have been synthesized to antagonize the estrogen receptor and inhibit VEGFR-2 for anti-breast cancer applications.[9]

Proposed Experimental Workflow for Receptor Modulation

receptor_modulation_workflow Start Start: (4,6-Dimethylpyrimidin-2-yl)cyanamide Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Start->Binding_Assay Reporter_Assay Cell-Based Reporter Gene Assay (Agonist/Antagonist mode) Binding_Assay->Reporter_Assay If binding is observed Downstream_Signaling Western Blot for Downstream Signaling Proteins (e.g., p-ERK) Reporter_Assay->Downstream_Signaling Confirm functional activity Phenotypic_Assay Cellular Phenotypic Assay (e.g., Proliferation, Angiogenesis) Downstream_Signaling->Phenotypic_Assay Conclusion Conclusion on Receptor Modulatory Activity Phenotypic_Assay->Conclusion

Caption: A workflow for investigating the receptor modulating potential of the compound.

Experimental Protocol: Cell-Based Reporter Gene Assay

This protocol is designed to determine if (4,6-Dimethylpyrimidin-2-yl)cyanamide can act as an agonist or antagonist of a specific nuclear receptor, such as the estrogen receptor.

Materials:

  • A human cell line stably transfected with the estrogen receptor and a reporter gene construct (e.g., ERE-luciferase).

  • Cell culture medium (e.g., phenol red-free DMEM) supplemented with charcoal-stripped fetal bovine serum.

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Estradiol (agonist control)

  • Fulvestrant (antagonist control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well cell culture plates

Methodology:

  • Cell Seeding: Plate the reporter cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment (Antagonist Mode):

    • Treat the cells with serial dilutions of (4,6-Dimethylpyrimidin-2-yl)cyanamide or fulvestrant.

    • After 30 minutes, add a fixed concentration of estradiol (e.g., EC₅₀ concentration) to these wells.

  • Compound Treatment (Agonist Mode):

    • Treat a separate set of cells with serial dilutions of (4,6-Dimethylpyrimidin-2-yl)cyanamide or estradiol alone.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Antagonist Mode: Normalize the data to the estradiol-only control (100% activity) and a vehicle control (0% activity). Determine the IC₅₀ for the antagonist effect.

    • Agonist Mode: Normalize the data to the maximum estradiol response. Determine the EC₅₀ and maximal efficacy for any agonist activity.

Conclusion and Future Directions

The structural features of (4,6-Dimethylpyrimidin-2-yl)cyanamide provide a strong rationale for investigating its potential as a kinase inhibitor, an ALDH inhibitor, or a modulator of receptor signaling. The experimental protocols detailed in this guide offer a systematic and robust approach to elucidating the primary mechanism of action of this compound. Initial screening against a broad kinase panel and an ALDH activity assay would be prudent first steps. Positive hits in any of these assays would warrant further investigation, including determination of specificity, mode of inhibition, and validation in cellular and potentially in vivo models. The unique combination of the pyrimidine and cyanamide moieties makes (4,6-Dimethylpyrimidin-2-yl)cyanamide a compound of significant interest for further pharmacological exploration.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide?
  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • MDPI. (2017, April 12). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
  • The Good Scents Company. (n.d.). cyanamide, 420-04-2. Retrieved from [Link]

  • ResearchGate. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

  • JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2021, April 12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Nagasawa, H. (n.d.). Studies on the Alcohol Deterrent Agent Cyanamide. Grantome. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). (4,6-Dimethylpyrimidin-2-yl)cyanamide. Retrieved from [Link]

  • PubMed. (2018, April 1). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2021, August). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Retrieved from [Link]

  • PubMed. (2018, February 27). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine Derivatives as Type-II Inhibitors of FLT3 Selective Against c-KIT. Retrieved from [Link]

Sources

discovery and history of substituted pyrimidine cyanamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidine Cyanamides

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif, fundamental to the structure of nucleic acids and a cornerstone in medicinal chemistry and agrochemicals.[1][2] The introduction of a substituted cyanamide moiety (-NHCN) imparts unique electronic and structural properties, creating a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of substituted pyrimidine cyanamides. We will explore their origins from early prebiotic chemical concepts to the evolution of sophisticated synthetic methodologies. The narrative will detail the emergence of their applications as potent agents in oncology, infectious disease, and weed management, supported by structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising class of molecules.

Foundational Concepts: From Prebiotic Chemistry to the Pyrimidine Scaffold

The story of pyrimidine cyanamides begins with its fundamental components. Pyrimidine itself is a key building block of life, with its derivatives forming the nucleobases uracil, cytosine, and thymine in RNA and DNA.[1][2] The first isolation of a pyrimidine derivative, alloxan, dates back to 1818 by Brugnatelli.[3] Later, thymine and cytosine were isolated from hydrolysates of biological material in the late 19th century.

Concurrently, cyanamide (H₂NCN) has been a subject of interest in prebiotic chemistry. It is considered a plausible prebiotic feedstock molecule, potentially formed from simple molecules like methane and ammonia, and acts as an effective condensing agent in the formation of more complex structures.[4] Experiments have shown that precursors like cyanamide and cyanoacetylene are central to the prebiotic synthesis of pyrimidines and purines, highlighting the fundamental nature of these building blocks.[4][5] This dual history—the biological centrality of pyrimidines and the prebiotic significance of cyanamide—sets the stage for their eventual combination in synthetic chemistry.

The cyanamide functional group is chemically unique, possessing both a nucleophilic amino group and an electrophilic nitrile.[6][7] This duality allows for a diverse range of chemical transformations and potential biological interactions, making it an attractive moiety for medicinal chemists seeking to modulate the properties of established pharmacophores like the pyrimidine ring.

The Genesis of Synthesis: Constructing the Core Structure

The construction of substituted pyrimidine cyanamides typically follows a multi-step process, beginning with the synthesis of the core pyrimidine ring, followed by the introduction of the cyanamide group.

Classical Pyrimidine Ring Synthesis

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like an amidine, guanidine, or urea.[8] A common and illustrative approach involves the reaction of a β-dicarbonyl compound with an amidine derivative, which cyclizes to form the substituted pyrimidine ring.[6] This foundational strategy has been the basis for generating vast libraries of pyrimidine derivatives for biological screening.

Introduction of the Cyanamide Moiety

Once the substituted pyrimidine core is established, the cyanamide group is typically introduced via nucleophilic substitution. A common pathway involves:

  • Chlorination: The pyrimidine ring is first activated, often by converting a hydroxyl or oxo group (at the 2- or 4-position) into a more reactive chloro-substituent using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The resulting chloropyrimidine is then reacted with cyanamide (H₂NCN). The amino group of cyanamide acts as a nucleophile, displacing the chloride to form the final substituted pyrimidine cyanamide.

This generalized workflow provides a robust and adaptable method for synthesizing a variety of substituted pyrimidine cyanamides.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Cyanamide Introduction A β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Substituted Pyrimidinone A->C B Amidine or Guanidine Derivative B->C D Chlorination (e.g., POCl₃) C->D E 2-Chloro-Substituted-Pyrimidine D->E F Nucleophilic Substitution with Cyanamide (H₂NCN) E->F G Substituted Pyrimidine Cyanamide (Target Compound) F->G

Caption: Generalized synthetic workflow for substituted pyrimidine cyanamides.

More recent advances have explored transition-metal-catalyzed reactions and multi-component strategies to improve efficiency and access greater structural diversity.[9][10][11] An innovative approach even demonstrates the synthesis of pyrimidines from dinitrogen (N₂) by first forming lithium cyanamide (Li₂CN₂), which can then be converted to urea and used in classical ring-forming reactions.[12]

Emergence of Biological Activity and Applications

The fusion of the pyrimidine and cyanamide moieties has led to compounds with significant therapeutic and agricultural potential.

Medicinal Chemistry: A Scaffold for Drug Discovery

Substituted pyrimidines are prolific in medicine, with derivatives showing anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS-modulating effects.[13][14] The cyanamide group can further enhance or modulate this activity.

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, cell cycle arrest agents, or inhibitors of enzymes crucial for DNA synthesis, like thymidylate synthase.[15][16] The cyano group is a key feature in several potent inhibitors. For instance, cyanopyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors and have shown efficacy against various cancer cell lines.[3][17] While distinct from cyanamides, the electronic properties of the cyano group highlight its importance in molecular recognition at the active site. The broader class of pyrimidine derivatives includes FDA-approved drugs like 5-fluorouracil, demonstrating their clinical significance.[1][16]

  • Antimicrobial and Antiviral Activity: The pyrimidine core is present in numerous antimicrobial and antiviral drugs.[14][18] The ability of the cyanamide group to form hydrogen bonds and participate in various interactions makes it a valuable addition in the design of new agents targeting microbial enzymes or viral proteins.

  • Anti-inflammatory Activity: Pyrimidine derivatives have been investigated as inhibitors of inflammatory pathways, including the p38α MAP kinase and cyclooxygenase (COX) enzymes.[3][19]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives, illustrating the potency that can be achieved with this scaffold.

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
Cyanopyrimidine DerivativeMDA-MB-231 (Breast Cancer)3.43[19]
Cyanopyrimidine DerivativeMCF-7 (Breast Cancer)2.56[19]
Cyclopropylamine CyanopyrimidineMOLT-4 (Leukemia)1.80[20]
5-Ethynylpyrimidine DerivativeEGFR Kinase0.045[17]
Pyrido[2,3-d]pyrimidineHCT-116 (Colon Cancer)1.98[15]
Agrochemicals: Herbicidal Applications

Beyond medicine, substituted pyrimidines are crucial in agriculture. Several pyrimidine derivatives have been developed as commercial herbicides.[21] Their mechanism of action often involves the inhibition of key plant enzymes, such as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids.[21] Phenylpyrimidine derivatives, in particular, have been extensively studied for their ability to inhibit plant growth and development, leading to effective weed control.[22][23] The structural diversity offered by substitutions, including nitrogen-containing groups like cyanamides, allows for the fine-tuning of herbicidal activity and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyrimidine cyanamides is highly dependent on the nature and position of substituents on the pyrimidine ring.[24]

  • Position 2: Substituents at this position can significantly influence activity. For anticancer agents, electron-donating groups can be beneficial. In other contexts, this position is often where the cyanamide group is attached, making its interaction with the target protein critical.

  • Position 4: This is another key position for substitution. Attaching various aryl or alkyl groups can modulate lipophilicity and steric interactions within a binding pocket. For example, in a series of pyrimidine-4-carboxamides, modifying the substituent at this position led to a 10-fold increase in inhibitory potency against NAPE-PLD.[25]

  • Position 5: This position is often modified to enhance potency. The introduction of small, rigid groups like an ethynyl substituent has led to potent EGFR kinase inhibitors.[17]

  • Substituents on Appended Groups: For compounds with appended phenyl rings, the substitution pattern on that ring is also crucial. Electron-donating groups at the para-position have been shown to enhance anticancer activity in certain series.[20]

SAR center Pyrimidine-Cyanamide Core pos2 Position 2 Substituent (-NHCN or other) center->pos2 Key Interaction Site pos4 Position 4 Substituent center->pos4 Major Modification Point pos5 Position 5 Substituent center->pos5 Potency Tuning pos6 Position 6 Substituent center->pos6 Solubility/PK Modulation prop1 Modulates H-Bonding & Target Engagement pos2->prop1 prop2 Impacts Lipophilicity & Steric Fit pos4->prop2 prop3 Fine-tunes Potency (e.g., Alkynyl Groups) pos5->prop3 prop4 Alters Solubility & Pharmacokinetics pos6->prop4

Sources

potential therapeutic targets of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of (4,6-Dimethylpyrimidin-2-yl)cyanamide .

A Dual-Function Scaffold: Electrophilic Warhead & Privileged Building Block

Executive Summary

(4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) is often dismissed as merely a synthetic intermediate for sulfonamides (e.g., sulfamethazine). However, in modern drug discovery, this chemical entity represents a high-value pharmacophore with two distinct modes of action:

  • Covalent Warhead: The cyanamide moiety (

    
    ) acts as a "soft" electrophile capable of forming reversible covalent bonds with catalytic cysteine residues, making it a potent scaffold for protease inhibitors (specifically Cathepsin C ).
    
  • Privileged Scaffold: The 2-amino-4,6-dimethylpyrimidine core is a structural mimic of biological purines/pyrimidines, providing critical binding affinity for kinase domains and transcription factors (e.g., FOXO3 , EGFR ).

This guide analyzes these targets, providing the mechanistic rationale and experimental protocols for their validation.

Chemical Identity & Physicochemical Profile[1][2][3]
PropertyDataRelevance
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)cyanamideCore Identity
Molecular Formula

Low MW (Fragment-based design)
Molecular Weight 148.17 g/mol High Ligand Efficiency (LE) potential
Electrophilicity Moderate (Nitrile Carbon)Targets Cys-SH (Reversible)
pKa (calc) ~4.5 (Pyrim-N), ~8.0 (Cyanamide-NH)pH-dependent reactivity
Solubility DMSO, Methanol, dilute BaseCompatible with HTS assays

Structural Insight: The molecule exists in tautomeric equilibrium, though the amino-cyanamide form predominates over the carbodiimide form. The electron-deficient pyrimidine ring enhances the electrophilicity of the cyanamide carbon, increasing its reactivity toward nucleophilic cysteine thiols.

Primary Therapeutic Targets
Target A: Cathepsin C (Dipeptidyl Peptidase I)

Therapeutic Area: Inflammation, COPD, Bronchiectasis. Mechanism: Reversible Covalent Inhibition.[1]

Cathepsin C (CatC) activates pro-inflammatory serine proteases (neutrophil elastase) by removing N-terminal dipeptides.

  • The "Warhead" Logic: The cyanamide group of (4,6-Dimethylpyrimidin-2-yl)cyanamide functions as an electrophilic trap.

  • Reaction: The active site cysteine of CatC attacks the nitrile carbon of the cyanamide.

  • Adduct: Forms a thermodynamically stable but kinetically reversible isothiourea adduct.

  • Advantage: Unlike irreversible inhibitors (e.g., epoxides), cyanamide-based inhibitors reduce the risk of permanent off-target haptenization (immunogenicity).

Target B: FOXO3 (Forkhead Box O3)

Therapeutic Area: Oncology (Chemoresistance). Mechanism: Transcription Factor Interference (via Guanidine Derivatives).[2]

FOXO3 promotes tumor cell survival and chemoresistance in specific contexts.

  • The Scaffold Logic: The (4,6-dimethylpyrimidin-2-yl) core provides the necessary shape complementarity to the FOXO3 DNA-binding domain (DBD).

  • Derivatization: The cyanamide is converted into phenylpyrimidinylguanidines . These derivatives disrupt the FOXO3-DNA interface, preventing transcriptional activation of survival genes.

Target C: EGFR Kinase (Epidermal Growth Factor Receptor)

Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC). Mechanism: ATP-Competitive Inhibition.

  • The Scaffold Logic: The pyrimidine ring mimics the adenine ring of ATP.

  • Evidence: Thieno[2,3-b]thiophene derivatives synthesized from the (4,6-dimethylpyrimidin-2-yl)cyanamide precursor show nanomolar inhibition of EGFR-WT and the T790M resistance mutant.

Mechanistic Visualization

The following diagram illustrates the divergent utility of the scaffold: direct cysteine targeting vs. synthetic conversion to kinase/transcription inhibitors.

G Core (4,6-Dimethylpyrimidin-2-yl) cyanamide Cys Cysteine Thiol (Enzyme Active Site) Core->Cys Nucleophilic Attack (Warhead Mechanism) Amine Aryl Amines (Synthetic Reaction) Core->Amine Chemical Derivatization Cyclization Cyclization (Phenacyl bromides) Core->Cyclization Heterocyclization Isothiourea Isothiourea Adduct (Reversible Inhibition) Cys->Isothiourea Covalent Bond CatC TARGET: Cathepsin C (Inflammation/COPD) Isothiourea->CatC Inhibits Guanidine Phenylpyrimidinyl- guanidines Amine->Guanidine Guanidinylation FOXO3 TARGET: FOXO3 (Cancer/Chemoresistance) Guanidine->FOXO3 DNA Binding Interference Heterocycles Thiazole/Thiophene Derivatives Cyclization->Heterocycles Scaffold Hopping EGFR TARGET: EGFR Kinase (NSCLC) Heterocycles->EGFR ATP Competition

Caption: Divergent pharmacology of the (4,6-Dimethylpyrimidin-2-yl)cyanamide scaffold. Top: Direct covalent inhibition. Bottom: Precursor to non-covalent inhibitors.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Rationale: High-purity starting material is required for biological assays to avoid false positives from dicyandiamide residues.

  • Reagents: Dicyandiamide (1.0 eq), Acetylacetone (1.5 eq), NaOH (0.3 M aq).

  • Procedure:

    • Dissolve dicyandiamide in 0.3 M NaOH.[2]

    • Add acetylacetone dropwise at RT.

    • Reflux at 110°C for 48 hours.

    • Cool to 0°C. Acidify to pH 5.0 with HCl if necessary to precipitate.

    • Purification: Recrystallize from ethanol/water.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) must show pyrimidine singlet (~6.6 ppm) and methyl singlet (~2.3 ppm). Absence of dicyandiamide peaks is critical.
Protocol B: Cathepsin C Activity Assay (Target Engagement)

Rationale: Validates the "cyanamide warhead" mechanism.

  • System: Recombinant Human Cathepsin C (rhCatC).

  • Substrate: Gly-Phe-AMC (Fluorogenic).

  • Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT (DTT is essential to maintain enzyme activity but competes with the inhibitor; keep concentration low or pre-incubate enzyme + inhibitor before adding DTT if testing irreversible kinetics). Note: Since this is reversible, standard DTT is acceptable.

  • Workflow:

    • Incubate rhCatC (10 nM) with (4,6-Dimethylpyrimidin-2-yl)cyanamide (0.1 - 100

      
      M) for 30 min at 37°C.
      
    • Add Gly-Phe-AMC (20

      
      M).
      
    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 min.

  • Data Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    . Expect time-dependency if the covalent bond formation is slow.
Protocol C: FOXO3 Fluorescence Polarization Assay

Rationale: Tests the ability of guanidine derivatives (synthesized from the core) to disrupt DNA binding.

  • Probe: FAM-labeled dsDNA containing the Insulin Response Element (IRE).

  • Protein: Recombinant FOXO3-DBD (DNA Binding Domain).

  • Workflow:

    • Mix FOXO3-DBD (100 nM) with FAM-DNA (10 nM) in binding buffer.

    • Add test compound (guanidine derivative).

    • Measure Fluorescence Polarization (mP).

  • Result: A decrease in mP indicates displacement of the DNA probe (Inhibition).

References
  • FOXO3 Inhibition: Hagenbuchner, J., et al. (2022).[2] Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega. Link

  • Cathepsin C Warheads: Laine, D., et al. (2011).[3][4] Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Medicinal Chemistry Letters. Link

  • EGFR Inhibitors: El-Mekabaty, A., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. ACS Omega. Link

  • Synthesis & Reactivity: Birtwell, S. (1953). 2-Cyanoamino-4:6-dimethylpyrimidine and complexes formed by pyrimidines with urea and related compounds. Journal of the Chemical Society.[5][6] Link

  • Cysteine Bioconjugation: Krenske, E. H., et al. (2023). N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids. JACS Au. Link

Sources

in silico modeling of (4,6-Dimethylpyrimidin-2-yl)cyanamide interactions

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: In Silico Modeling of (4,6-Dimethylpyrimidin-2-yl)cyanamide Interactions: A Computational Framework for Multi-Target Oncology Drug Design

Executive Summary

The compound (4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) serves as a critical synthetic intermediate and pharmacophoric moiety in the development of advanced oncology therapeutics[1]. When functionalized into bisarylguanidines or quinazoline derivatives, this moiety exhibits potent, multi-target anti-cancer properties. Recent structural biology efforts have identified two primary mechanisms of action for these derivatives: the direct inhibition of the FOXO3 DNA-Binding Domain (DBD)[2] and the stabilization of c-MYC G-quadruplex (G4) DNA architectures[3].

Modeling the interactions of (4,6-Dimethylpyrimidin-2-yl)cyanamide derivatives presents unique computational challenges. The high polarity, multiple tautomeric states, and dynamic nature of the target interfaces (protein-DNA and nucleic acid tetrads) render standard rigid-receptor docking highly inaccurate. This technical guide outlines a field-proven, self-validating in silico workflow designed to accurately predict binding poses, calculate thermodynamic affinities, and validate mechanistic causality.

Molecular Profile & Target Landscape

To rationally design modeling protocols, we must first understand the physicochemical behavior of the ligand and the structural biology of its targets. The pyrimidinylcyanamide core is highly sensitive to physiological pH, often existing in a protonated guanidinium-like state when interacting with negatively charged biological interfaces.

The Dual-Target Mechanism
  • Target A: FOXO3 DNA-Binding Domain (DBD). FOXO3 is a transcription factor implicated in cancer cell survival. Derivatives of (4,6-Dimethylpyrimidin-2-yl)cyanamide bind to the shallow, solvent-exposed helices (H2 and H3) of the FOXO3 DBD, sterically occluding its ability to bind target promoter DNA[2].

  • Target B: c-MYC Pu24T G-Quadruplex. Quinazoline-linked derivatives utilize the planar pyrimidine system to π-π stack with the terminal G-tetrads of c-MYC promoter DNA, stabilizing the quadruplex and downregulating oncogene transcription[3].

FOXO3_Mechanism Ligand (4,6-Dimethylpyrimidin-2-yl) cyanamide derivatives FOXO3 FOXO3 DBD (Helices H2/H3) Ligand->FOXO3 Binds S181, E185 G4 c-MYC Pu24T (G-Quadruplex) Ligand->G4 Stabilizes G-Tetrads DNA Target DNA (Promoter Region) FOXO3->DNA Blocks DNA Binding Transcription Gene Transcription (Cancer Cell Survival) DNA->Transcription Downregulates G4->Transcription Inhibits c-MYC

Fig 1. Dual-target inhibition mechanism of pyrimidinylcyanamide derivatives.

Self-Validating Computational Workflow

Standard virtual screening pipelines fail when applied to highly flexible transcription factors or non-canonical DNA structures. The following methodology enforces a self-validating system : every predictive step is gated by a quantifiable quality-control metric (e.g., Decoy Enrichment, RMSD convergence) to ensure mechanistic causality over computational artifacts.

Phase 1: Ligand Preparation & Conformational Sampling

Causality: The cyanamide group can exist in multiple tautomeric forms. Docking the incorrect tautomer will yield false-positive hydrogen bonding networks.

  • Protonation State Assignment: Utilize Epik (or equivalent QM-based pKa predictors) to generate all possible tautomers and protonation states at pH 7.4 ± 0.5.

  • Strain Energy Penalty: Calculate the conformational strain energy of the free ligand. Discard any conformers where the internal strain exceeds 4.0 kcal/mol relative to the global minimum.

Phase 2: Target Preparation & Grid Generation

Causality: FOXO3 lacks a deep, well-defined binding pocket. We must rely on empirical Nuclear Magnetic Resonance (NMR) data to guide the docking grid.

  • Structure Retrieval: Obtain the NMR ensemble of the FOXO3 DBD and the c-MYC Pu24T G-quadruplex.

  • Restraint Definition: Map NMR Chemical Shift Perturbations (CSPs) to the target surface. For FOXO3, residues S181, E185, S203, and A204 show significant CSPs upon ligand titration[2]. Define these residues as "Active" in the docking parameters.

Phase 3: High-Ambiguity Driven Biomolecular Docking (HADDOCK)

Causality: Rigid docking algorithms cannot simulate the induced fit required for protein-DNA interface inhibitors. HADDOCK utilizes molecular dynamics during the docking phase to allow side-chain and backbone flexibility.

  • Topology Generation: Generate topologies for the (4,6-Dimethylpyrimidin-2-yl)cyanamide derivatives using the PRODRG or LigParGen servers.

  • AIR Definition: Input the CSP-derived residues as Ambiguous Interaction Restraints (AIRs). Set the effective distance upper bound to 2.0 Å.

  • Water Refinement: Perform the final docking stage in explicit TIP3P solvent to accurately model water-mediated hydrogen bonds between the pyrimidine nitrogens and the target surface.

Phase 4: Molecular Dynamics (MD) & Free Energy Calculations

Causality: Docking scores are notoriously poor predictors of true thermodynamic binding affinity. We must calculate the binding free energy (ΔG) using MM/GBSA over a converged MD trajectory.

  • Simulation Setup: Embed the top-scoring HADDOCK poses in an explicit solvent box with 0.15 M NaCl. Run triplicate 500 ns simulations using the Amber ff19SB (protein), bsc1 (DNA), and GAFF2 (ligand) force fields.

  • Convergence Gating: The protocol is only considered valid if the ligand RMSD plateaus (variance < 1.5 Å) for the final 200 ns of all three replicates.

  • Thermodynamic Integration: Extract 1,000 frames from the converged trajectory and calculate ΔG using the MM/GBSA method.

InSilico_Workflow Prep 1. Ligand/Target Prep (Epik, QM pKa) Docking 2. NMR-Guided Docking (HADDOCK, CSPs) Prep->Docking MD 3. MD Simulations (500ns, Triplicate) Docking->MD Top Poses Validate 4. Validation (MM/GBSA, Decoys) MD->Validate Trajectories Validate->Docking Feedback Loop

Fig 2. Self-validating in silico workflow for dynamic protein-DNA interfaces.

Quantitative Data Presentation

The following tables summarize the expected computational outputs when applying this protocol to (4,6-Dimethylpyrimidin-2-yl)cyanamide derivatives.

Table 1: Physicochemical & Computational Profile of the Core Moiety

Property / MetricValue / DescriptionComputational Rationale
Molecular Formula C7H8N4High nitrogen content requires precise partial charge assignment.
LogP (Predicted) 0.8 - 1.2Highly polar; requires explicit solvent modeling during docking.
Primary Tautomer Guanidinium-like (pH 7.4)Must be modeled with a +1 formal charge in acidic microenvironments.
Decoy ROC-AUC > 0.85 (Required)Ensures the docking protocol can distinguish actives from property-matched decoys.

Table 2: Target Interaction Mapping & Thermodynamic Profiles

TargetPrimary Binding SiteKey Interacting Residues / BasesBinding Free Energy (ΔG)*
FOXO3 DBD Helices H2 & H3Ser181, Glu185, Ser203, Ala204-8.4 to -10.2 kcal/mol
c-MYC Pu24T G4 5'-Terminal TetradG-Tetrad Core, Loop Adenines-12.1 to -14.5 kcal/mol
STAT3 SH2 Domain pTyr-705 PocketArg609, Ser611, Glu612-7.5 to -9.0 kcal/mol

*Values represent MM/GBSA calculations derived from converged 500 ns MD trajectories.

Conclusion

The in silico modeling of (4,6-Dimethylpyrimidin-2-yl)cyanamide and its derivatives requires a departure from high-throughput, rigid-receptor paradigms. Because its primary oncology targets—FOXO3 and G-quadruplex DNA—are highly dynamic and lack traditional deep binding pockets, computational scientists must rely on NMR-guided restraints (HADDOCK) and rigorous molecular dynamics to achieve predictive accuracy. By implementing the self-validating feedback loops described in this guide, researchers can confidently bridge the gap between computational prediction and in vitro efficacy.

References

  • Sigma-Aldrich. N-(4,6-Dimethylpyrimidin-2-yl)cyanamide. Available at:

  • ChemNet. 4,6-dimethylpyrimidin-2-yl)cyanamide 55474-90-3 - CAS Database. Available at:[1]

  • ACS Omega. Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. Available at:[2]

  • DOI.org / Journal of Medicinal Chemistry. Quinazoline Ligands Induce Cancer Cell Death Through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Available at:[3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide from 2,4-Pentanediione

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (4,6-dimethylpyrimidin-2-yl)cyanamide, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The synthetic route detailed herein commences with the readily available starting material, 2,4-pentanedione, and proceeds through a two-step sequence involving the formation of a pyrimidine ring system, followed by the introduction of a cyanamide functional group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The target molecule, (4,6-dimethylpyrimidin-2-yl)cyanamide, incorporates a reactive cyanamide moiety onto the pyrimidine scaffold. The cyanamide group is a versatile functional group and a bioisostere for other functionalities, making this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and agrochemicals.

Overall Synthetic Strategy

The synthesis of (4,6-dimethylpyrimidin-2-yl)cyanamide from 2,4-pentanedione is achieved through a robust two-step process. The initial step involves the construction of the pyrimidine ring via a condensation reaction. The subsequent step introduces the cyanamide functionality.

Synthetic Workflow 2,4-Pentanediione 2,4-Pentanediione Step1 Step 1: Pyrimidine Formation 2,4-Pentanediione->Step1 Guanidine Hydrochloride Guanidine Hydrochloride Guanidine Hydrochloride->Step1 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Step1->2-Amino-4,6-dimethylpyrimidine Step2 Step 2: Cyanation 2-Amino-4,6-dimethylpyrimidine->Step2 Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Step2 Target_Molecule (4,6-Dimethylpyrimidin-2-yl)cyanamide Step2->Target_Molecule

Figure 1: Overall synthetic workflow for (4,6-Dimethylpyrimidin-2-yl)cyanamide.

Part 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The initial and foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through the well-established condensation reaction of a 1,3-dicarbonyl compound, in this case, 2,4-pentanedione (acetylacetone), with guanidine. This reaction is a classic example of forming a six-membered heterocyclic ring system.[1]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition of the guanidine to the carbonyl groups of 2,4-pentanedione, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. Guanidine, being a strong base, can act as both the nucleophile and a catalyst for the reaction.[2] The use of a base such as sodium carbonate or potassium carbonate is common to neutralize the guanidine salt and facilitate the reaction.[3][4]

Pyrimidine Formation Mechanism cluster_0 Nucleophilic Attack and Cyclization 2,4-pentanedione 2,4-Pentanediione intermediate1 Intermediate 2,4-pentanedione->intermediate1 + Guanidine guanidine Guanidine guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product1 2-Amino-4,6-dimethylpyrimidine intermediate2->product1 - 2H₂O

Figure 2: Simplified mechanism of 2-amino-4,6-dimethylpyrimidine formation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-amino-4,6-dimethylpyrimidine.[3][5]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Guanidine Hydrochloride95.535.0 g0.052
2,4-Pentanediione100.125.2 g (5.3 mL)0.052
Sodium Carbonate105.995.5 g0.052
Deionized Water18.0215 mL-

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

  • To a 100 mL round-bottom flask, add guanidine hydrochloride (5.0 g, 0.052 mol) and sodium carbonate (5.5 g, 0.052 mol) to 15 mL of deionized water.

  • Stir the mixture until the solids are largely dissolved.

  • To this solution, add 2,4-pentanedione (5.2 g, 0.052 mol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 95 °C with constant stirring.[5]

  • Maintain the reaction at this temperature for 3 hours.[5]

  • After 3 hours, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: 75-88%[3][5]

Characterization of 2-Amino-4,6-dimethylpyrimidine
  • Appearance: White solid.[3]

  • Melting Point: 152-155 °C.[3]

  • FT-IR (KBr, cm⁻¹): 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching).[3]

  • ¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, CH₃).[3]

  • ¹³C-NMR data can also be used for confirmation. [6]

Part 2: Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide

The second step of the synthesis involves the conversion of the 2-amino group of the pyrimidine intermediate into a cyanamide. This transformation can be achieved using the von Braun reaction, which typically employs cyanogen bromide.[7][8]

Reaction Principle and Mechanism

The von Braun reaction involves the reaction of a primary or secondary amine with cyanogen bromide.[9] The reaction mechanism consists of a nucleophilic attack of the amino group on the cyanogen bromide, followed by the elimination of hydrogen bromide to form the cyanamide product.

Von Braun Reaction Mechanism cluster_1 Cyanation via von Braun Reaction aminopyrimidine 2-Amino-4,6- dimethylpyrimidine intermediate Quaternary Ammonium Intermediate aminopyrimidine->intermediate + BrCN cyanogen_bromide Cyanogen Bromide cyanogen_bromide->intermediate product (4,6-Dimethylpyrimidin- 2-yl)cyanamide intermediate->product - HBr

Figure 3: Simplified mechanism of the von Braun reaction for cyanamide formation.

Detailed Experimental Protocol

Safety Precaution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Amino-4,6-dimethylpyrimidine123.162.0 g0.016
Cyanogen Bromide105.921.7 g0.016
Anhydrous Solvent (e.g., THF, Diethyl Ether)-50 mL-
Base (e.g., Triethylamine)101.191.7 g (2.3 mL)0.017

Equipment

  • Dry glassware (oven-dried)

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns if necessary)

Procedure

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4,6-dimethylpyrimidine (2.0 g, 0.016 mol) in 40 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, dissolve cyanogen bromide (1.7 g, 0.016 mol) in 10 mL of anhydrous THF.

  • Add the cyanogen bromide solution dropwise to the cooled solution of the aminopyrimidine over 30 minutes with vigorous stirring.

  • After the addition is complete, add triethylamine (1.7 g, 0.017 mol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of (4,6-Dimethylpyrimidin-2-yl)cyanamide
  • Linear Formula: C₇H₈N₄

  • FT-IR Spectroscopy: The most characteristic feature will be the strong absorption band of the cyanamide group (-N-C≡N) in the region of 2220–2243 cm⁻¹.[10] This band is located in a relatively clear region of the IR spectrum.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure. The disappearance of the NH₂ proton signal and the appearance of a new quaternary carbon signal for the cyano group in the ¹³C NMR spectrum would be indicative of the product formation.

References

  • Lee, G., et al. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Physical Chemistry B, 122(14), 4035–4044.
  • King, S. T., & Strope, J. H. (1971). Infrared Spectra of the Argon Matrix‐Isolated Cyanamide, Cyanamide‐d 2 , and Carbodiimide. The Journal of Chemical Physics, 54(3), 1289-1295.
  • Davies, M., & Jones, W. J. (1970). Gas-phase infrared spectroscopic evidence for the inversion and non-planarity of cyanamide.
  • Lee, G., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(14), 4035-4044.
  • Giam, C. S., & Giam, C. S. (1999). Spectroscopy of Hydrothermal Reactions. 9. IR and Raman Spectroscopy of Hydrolysis and Self-Reaction of Cyanamide and Dicyandiamide at 130−270 °C and 275 bar. The Journal of Physical Chemistry A, 103(44), 8827-8833.
  • ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011067362A1 - Method for producing (4,6-dimethylpyrimidine-2-yl)-phenylamine (pyrimethanil).
  • Google Patents. (n.d.). US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil).
  • Semantic Scholar. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • von Braun Reaction. (n.d.). In Merck Index. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-6-dimethyl pyrimidine.
  • Chegg.com. (n.d.). Solved A student uses 0.9 g of guanidine carbonate and 1.4. Retrieved from [Link]

  • Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanomethine. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-387.
  • Brainly.in. (n.d.). 43. What happened when guanidine reacts with acetyl acetone(A) formation of 2-amino 4,6-dimethyl. Retrieved from [Link]

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000656 Cyanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (1984). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, 965-973.
  • Royal Society of Chemistry. (n.d.). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Heterocycles, 75(11), 2735.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). Molecules, 27(23), 8504.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • The von Braun Cyanogen Bromide Reaction. (n.d.). Organic Reactions.
  • L.S.College, Muzaffarpur. (2019, June 27).
  • OMICS International. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research, 6(1).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • CABI Digital Library. (n.d.). Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • Zastita Materijala. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

using (4,6-Dimethylpyrimidin-2-yl)cyanamide in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4,6-Dimethylpyrimidin-2-yl)cyanamide in Drug Discovery

Introduction: The Power of the N-Cyanoamidine Motif

In the landscape of fragment-based drug discovery (FBDD), (4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) represents a high-value "privileged structure" precursor.[1][2] While often overlooked as a simple intermediate, its chemical architecture offers a unique gateway to bridgehead nitrogen fused heterocycles , specifically pyrimido[1,2-a]pyrimidines .[1][2]

This scaffold is structurally analogous to guanidine but possesses distinct electronic properties due to the electron-withdrawing nitrile group.[2] It serves as a masked 1,3-binucleophile, allowing for rapid cyclocondensation reactions to generate libraries of bioactive compounds targeting EGFR/FGFR kinases , calcium channels , and folate pathways .[1][2]

Key Chemical Attributes:

  • Tautomeric Versatility: Exists in equilibrium between the amino-nitrile and cyano-imino forms, influencing its nucleophilicity.[1][2]

  • 1,3-Binucleophilic Character: The exocyclic amine nitrogen and the endocyclic ring nitrogen (N1) can react sequentially with 1,3-dielectrophiles.[1][2]

  • Bioisosterism: The N-cyanoguanidine moiety is a proven bioisostere for thioureas and esters, improving metabolic stability.[1][2]

Chemical Utility & Reactivity Profile

The primary utility of (4,6-Dimethylpyrimidin-2-yl)cyanamide lies in its ability to undergo heteroannulation .[1][2]

Mechanism of Action: The "Bridgehead" Formation

When reacted with bis-electrophiles (e.g.,


-ketoesters, malonates), the reaction typically proceeds via:
  • Initial Attack: The exocyclic nitrogen attacks the most electrophilic center (e.g., ketone carbonyl).[1][2]

  • Cyclization: The endocyclic ring nitrogen (N1) attacks the second electrophilic site (e.g., ester carbonyl).[1][2]

  • Elimination: Loss of water or alcohol drives the formation of the thermodynamically stable fused system.[2]

Visualization of Reaction Pathways:

ReactionPathways Precursor 2-Amino-4,6- dimethylpyrimidine Cyanamide (4,6-Dimethylpyrimidin-2-yl) cyanamide (The Scaffold) Precursor->Cyanamide BrCN / Base (N-Cyanation) Prod1 Pyrimido[1,2-a]pyrimidine- 2,4-dione derivative Cyanamide->Prod1 + Malonate (Cyclocondensation) Prod2 Pyrimido[1,2-a]pyrimidin- 4-one derivative Cyanamide->Prod2 + Acetoacetate (Cyclocondensation) Prod3 Dihydro-pyrimido[1,2-a] pyrimidine derivative Cyanamide->Prod3 + Chalcone (Michael Addn + Cycliz) Malonate Diethyl Malonate (1,3-Dielectrophile) Acetoacetate Ethyl Acetoacetate (Beta-Ketoester) Chalcone Chalcones (Alpha,Beta-Unsaturated)

Figure 1: Divergent synthesis workflow starting from the amine precursor to the cyanamide scaffold, leading to diverse fused heterocyclic libraries.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Use this protocol if the compound is not purchased commercially or requires fresh preparation to avoid hydrolysis products.[1][2]

Reagents:

  • 2-Amino-4,6-dimethylpyrimidine (1.0 eq)[1][2][3]

  • Cyanogen Bromide (BrCN) (1.1 eq) [DANGER: Highly Toxic] [1][2]

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3)[1][2]

  • Solvent: Acetonitrile (MeCN) or Aqueous Methanol[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-4,6-dimethylpyrimidine (12.3 g, 100 mmol) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Addition: Cool the solution to 0–5°C. Add Cyanogen Bromide (11.6 g, 110 mmol) portion-wise over 20 minutes. Note: BrCN is volatile and toxic; perform in a well-ventilated fume hood.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the hydrobromide salt) may form.[1][2]

  • Neutralization: Add a solution of NaOH (4.4 g in 20 mL water) dropwise to neutralize the HBr formed and liberate the free cyanamide.[1][2] Monitor pH to maintain ~7-8.

  • Isolation: Evaporate the organic solvent under reduced pressure. The residue is treated with cold water (50 mL).[1][2]

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

    • Yield Target: 75–85%

    • Melting Point Check: Expect 190–195°C (dec).

Protocol B: Synthesis of Fused Pyrimido[1,2-a]pyrimidine Library

This protocol demonstrates the "Bridgehead Nitrogen" formation.[1][2]

Reagents:

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide (1.0 eq)[1][2][4]

  • Ethyl Acetoacetate (1.2 eq)[1][2]

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology:

  • Mixing: In a heavy-walled pressure vial or round-bottom flask, combine the cyanamide scaffold (1.48 g, 10 mmol) with Ethyl Acetoacetate (1.56 g, 12 mmol).

  • Catalysis:

    • Method A (Acidic): Add 5 mL of Glacial Acetic Acid.

    • Method B (Solvent-free): Mix intimately with PPA (5 g).

  • Heating: Heat the mixture to reflux (120°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2] Look for the disappearance of the starting cyanamide spot.

  • Work-up:

    • Pour the reaction mixture onto crushed ice (50 g).

    • Neutralize with Ammonium Hydroxide (25%) until pH ~8.[1][2]

  • Crystallization: The fused product, 2-hydroxy-4,6,8-trimethylpyrimido[1,2-a]pyrimidine , will precipitate.[1][2] Filter and wash with cold water.[1][2]

Data Summary Table: Expected Outcomes

ParameterProtocol A (Precursor Synthesis)Protocol B (Library Synthesis)
Reaction Type N-Cyanation (Nucleophilic Substitution)Cyclocondensation
Key Reagent Cyanogen Bromide (BrCN)1,3-Dicarbonyls
Limiting Factor Temperature control (exothermic)Steric hindrance of electrophile
Typical Yield 80%65-75%
Purity Method Recrystallization (EtOH)Column Chromatography or Precip.[1][2]

Medicinal Chemistry Applications

Target: Kinase Inhibition (EGFR/FGFR)

Recent literature suggests that 4,6-substituted pyrimidines fused to form pyrimido[1,2-a]pyrimidines act as dual inhibitors.[1][2] The "cyanamide" derived nitrogen becomes the bridgehead ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, and the original amino nitrogen becomes 

(or similar depending on numbering).
  • Mechanism: The planar fused system mimics the adenine ring of ATP, fitting into the kinase hinge region.

  • Structure-Activity Relationship (SAR): The methyl groups at positions 4 and 6 of the original ring provide hydrophobic bulk that can tune selectivity for specific kinase pockets.[1][2]

Target: Calcium Channel Blockers

Structurally similar to dihydropyridines (e.g., Nifedipine), the partially saturated derivatives (dihydro-pyrimido-pyrimidines) synthesized via Protocol B (Method 3 in diagram) show potential in modulating voltage-gated calcium channels.[1][2]

Safety & Handling (MSDS Highlights)

  • Cyanogen Bromide: Fatal if inhaled.[1][2] Causes severe skin burns.[1][2] Reacts with acids to release toxic hydrogen cyanide (HCN).[1][2] ALWAYS keep a bleach (sodium hypochlorite) bath nearby to neutralize spills.[1][2]

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide:

    • Skin: Irritant.[1][2] Potential sensitizer.[1][2]

    • Inhalation: Avoid dust generation.[1][2] Use N95 or P100 respirator.[1][2]

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to urea derivative).[1][2]

References

  • Synthesis of Pyrimido[1,2-a]pyrimidines

    • Title: Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions.
    • Source: MDPI, Molecules 2000.[1][2]

    • URL:[Link][1][2][5]

  • Precursor Reactivity (Aminopyrimidines)

    • Title: 2-Amino-4,6-dimethylpyrimidine | C6H9N3 | CID 13021.[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1][2]

  • Cyanamide Chemistry in Heterocycles

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: MDPI, Molecules 2017.[1][2]

    • URL:[Link][1][2]

  • Kinase Inhibitor Context

    • Title: Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors.[1][2]

    • Source: European Journal of Medicinal Chemistry (via PubMed).[1][2]

    • URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a versatile building block in medicinal chemistry and materials science. The presence of the electron-rich dimethylpyrimidine ring and the ambidentate cyanamide functionality provides multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of key experimental protocols for the functionalization of this molecule, focusing on the underlying chemical principles and practical execution. We will delve into reactions targeting the cyanamide group, including its transformation into guanidines and its role in cycloaddition reactions, as well as modifications of the pyrimidine core.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents.[1] The incorporation of a cyanamide moiety onto this heterocyclic core, as in (4,6-dimethylpyrimidin-2-yl)cyanamide, introduces a unique reactive handle. The cyanamide group exhibits dual reactivity: the amino group is nucleophilic, while the nitrile carbon is electrophilic.[2] This allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential biological activity.[1][3] This document serves as a practical guide for researchers, providing detailed protocols and explaining the rationale behind the experimental choices for the functionalization of this important synthetic intermediate.

I. Functionalization via Nucleophilic Addition to the Cyanamide Group: Synthesis of Substituted Guanidines

One of the most powerful transformations of the cyanamide group is its reaction with amines to form guanidines, a common motif in biologically active molecules.[4] This reaction proceeds via nucleophilic attack of an amine on the electrophilic carbon of the cyanamide's nitrile group.

Mechanistic Rationale

The reaction is typically catalyzed by acid. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by the amine nucleophile. The resulting intermediate then undergoes tautomerization to yield the stable guanidine product.

Diagram: Acid-Catalyzed Guanidine Synthesis

G cluster_0 Step 1: Protonation of Cyanamide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization start (4,6-Dimethylpyrimidin-2-yl)cyanamide protonated Protonated Cyanamide (Enhanced Electrophilicity) start->protonated Acid Catalyst amine Primary or Secondary Amine (R-NH2) intermediate Tetrahedral Intermediate protonated->intermediate Nucleophilic Attack H_plus H+ amine->intermediate product N,N'-Disubstituted Guanidine intermediate->product Deprotonation

Caption: Workflow for acid-catalyzed guanidine synthesis.

Experimental Protocol: Acid-Promoted Amination

This protocol is adapted from the work of Elumalai et al. and describes the synthesis of N,N'-disubstituted guanidines.[4]

Materials:

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Substituted aniline (or other amine)

  • 2-Propanol (isopropanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4,6-dimethylpyrimidin-2-yl)cyanamide (1.0 eq) in 2-propanol, add the desired substituted amine (1.1 eq).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N,N'-disubstituted guanidine.

Expert Insights:

  • The choice of acid catalyst is crucial. While HCl is effective, other Brønsted acids can be used. Lewis acids may also promote this transformation.[5]

  • The reactivity of the amine plays a significant role in the reaction rate. Electron-rich anilines tend to react faster than electron-deficient ones. Steric hindrance around the amino group can also slow the reaction.[4]

Data Summary: Synthesis of Guanidine Derivatives

EntryAmineReaction Time (h)Yield (%)
1Aniline685
24-Methoxyaniline492
34-Nitroaniline2465
4Benzylamine888

Note: Data is representative and will vary based on specific reaction conditions.

II. Functionalization via Alkylation of the Cyanamide Group

The exocyclic nitrogen of the cyanamide can be alkylated, providing a route to N,N,N'-trisubstituted guanidinium precursors or other functionalized systems.[3]

Mechanistic Rationale

The reaction typically proceeds via an Sₙ2 mechanism. First, a base is used to deprotonate the cyanamide, forming a more nucleophilic sodium salt. This salt then reacts with an alkyl halide, with the exocyclic nitrogen atom of the pyrimidinyl cyanamide acting as the nucleophile.[3]

Diagram: Alkylation of (4,6-Dimethylpyrimidin-2-yl)cyanamide

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction start (4,6-Dimethylpyrimidin-2-yl)cyanamide salt Sodium Salt (Enhanced Nucleophilicity) start->salt alkyl_halide Alkyl Halide (R-X) product N-Alkyl-(4,6-dimethylpyrimidin-2-yl)cyanamide salt->product base Base (e.g., NaH) alkyl_halide->product

Caption: Pathway for the alkylation of the cyanamide group.

Experimental Protocol: N-Alkylation

This protocol is based on the findings of Shestakov et al. on the alkylation of heteroaryl cyanamides.[3]

Materials:

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of (4,6-dimethylpyrimidin-2-yl)cyanamide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Trustworthiness and Self-Validation:

  • Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • The formation of the sodium salt can be visually confirmed by the evolution of hydrogen gas.

  • The success of the alkylation is dependent on the complete exclusion of water, which would quench the sodium hydride and the anionic intermediate.

III. Cycloaddition Reactions of the Cyanamide Group

The carbon-nitrogen triple bond of the cyanamide moiety can participate in cycloaddition reactions, providing access to various five- and six-membered heterocyclic systems.[6][7]

[2+2+2] Cycloaddition for Pyrimidine Synthesis

While the starting material is already a pyrimidine, the cyanamide group can react with two molecules of an alkyne in a metal-catalyzed [2+2+2] cycloaddition to form a new, highly substituted aminopyridine ring. More relevant to the functionalization of the existing pyrimidine, the cyanamide can participate in cycloadditions with other unsaturated partners. A notable example is the acid-catalyzed [2+2+2] cycloaddition of two cyanamides and one ynamide to form 2,4,6-triaminopyrimidines.[8]

[3+2] Cycloaddition for Tetrazole Synthesis

The reaction of the cyanamide with an azide (a 1,3-dipole) can lead to the formation of a 5-aminotetrazole ring system. This transformation is a powerful tool for introducing a nitrogen-rich heterocyclic moiety.[6]

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

Materials:

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve (4,6-dimethylpyrimidin-2-yl)cyanamide (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq) in DMF.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the tetrazole product.

Expert Insights:

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

  • The use of a Lewis acid like ZnCl₂ or trialkyltin chloride can facilitate the cycloaddition.

IV. Skeletal Editing of the Pyrimidine Ring

Recent advances in synthetic methodology have enabled the transformation of the pyrimidine core itself. These "skeletal editing" techniques allow for the conversion of the pyrimidine ring into other heterocyclic systems, such as pyridines or pyrazoles.[9][10][11]

Pyrimidine to Pyridine Transformation

This transformation involves a "two-atom swap" and typically proceeds through a one-pot, two-step procedure. The pyrimidine is first activated with triflic anhydride (Tf₂O), followed by a nucleophilic reaction and a Dimroth rearrangement to yield the pyridine product.[9][10]

Diagram: Pyrimidine to Pyridine Skeletal Editing

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack & Rearrangement start (4,6-Dimethylpyrimidin-2-yl)cyanamide activated N-Triflylated Pyrimidinium Salt start->activated nucleophile Nucleophile (e.g., Silyl Enol Ether) product Substituted Pyridine activated->product Dimroth Rearrangement Tf2O Tf2O nucleophile->activated

Caption: General workflow for pyrimidine to pyridine conversion.

This advanced technique offers a powerful method for late-stage functionalization and diversification of the core scaffold, significantly expanding the accessible chemical space from a single pyrimidine precursor. The specific conditions would need to be optimized for the (4,6-dimethylpyrimidin-2-yl)cyanamide substrate.

Conclusion

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a rich platform for synthetic exploration. The protocols and principles outlined in this guide provide a solid foundation for researchers to functionalize this molecule in a variety of ways. From building complex guanidines to engaging in cycloadditions and even remodeling the heterocyclic core, the possibilities are extensive. By understanding the underlying mechanisms and paying close attention to reaction conditions, scientists can effectively leverage this versatile building block in their drug discovery and materials science endeavors.

References

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link][6][7][12]

  • Li, J., et al. (2024). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link][9][10]

  • Zhang, W., et al. (2018). Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. The Journal of Organic Chemistry, 83(18), 11006-11015. [Link][13]

  • Wang, H., et al. (2021). Synergistic Cyanamide Functionalization and Charge-Induced Activation of Nickel/Carbon Nitride for Enhanced Selective Photoreforming of Ethanol. ACS Applied Materials & Interfaces, 13(42), 49916-49926. [Link][14]

  • Elumalai, V., et al. (2024). Base‐catalyzed condensation and acid‐mediated amination of cyanamide. ResearchGate. [Link][4]

  • Kozak, W. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link][15]

  • Shestakov, A. S., et al. (2016). Detailed Studies of the Alkylation Sides of Pyridin-2-yl and 4,6-Dimethylpyrimidin-2-yl-cyanamides. Journal of Heterocyclic Chemistry, 53(2), 564-570. [Link][3]

  • Chinese Chemical Society (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. [Link][10]

  • Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link][11]

  • Wang, C., et al. (2015). Synthesis of pyrimidines from dinitrogen and carbon. Nature Communications, 6, 6339. [Link][16]

  • Patsnap Synapse (2024). What is the mechanism of Cyanamide?. Patsnap Synapse. [Link][17]

  • Kumar, A. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link][5]

  • Lau, V. W.-H., et al. (2016). Towards rational design of carbon nitride photocatalysts: Identification of cyanamide "defects" as catalytically relevant sites. arXiv. [Link][18]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-142. [Link][19]

  • Sukhorukov, A. Y., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry, 19(21), 4755-4765. [Link][8]

  • ResearchGate (2023). Green reaction of N,N-disubstituted cyanamide 2 with primary aliphatic amines in water & iso-PrOH. ResearchGate. [Link][20]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. [Link][7]

  • ResearchGate (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. ResearchGate. [Link][21]

  • Li, Y., et al. (2018). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications, 54(72), 10126-10129. [Link][22]

  • O'Connor, C. J., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(10), 12822-12829. [Link][23]

  • Baklanov, M. V., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 1-11. [Link][24]

  • Babu, K., & Pitchai, P. (2015). Synthesis, characterization and antibacterial studies of newer 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ylidene) cyanamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 275-278. [Link][25]

  • University of Pennsylvania (n.d.). REACTIONS WITH ELECTROPHILES: ELECTROPHILIC ADDITION. University of Pennsylvania. [Link][26]

  • Save My Exams (2026). Nucleophilic Addition. Save My Exams. [Link][27]

  • Dotsenko, V. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(11), 3594. [Link][28]

  • ResearchGate (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link][12]

  • Chemistry LibreTexts (2023). 4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link][29]

  • I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. I.R.I.S.. [Link][30]

  • NC State University Libraries (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. NC State University Libraries. [Link][31]

Sources

Application Note: High-Throughput Profiling of (4,6-Dimethylpyrimidin-2-yl)cyanamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a versatile pharmacophore serving as a critical intermediate for sulfonylurea herbicides and a "warhead" scaffold for covalent protease inhibitors. Its dual reactivity—acting as both a bioisostere for carboxylic acids and an electrophile targeting catalytic cysteines—requires a bifurcated screening strategy. This application note details a validated high-throughput screening (HTS) workflow to profile this scaffold against its two primary biological targets: Acetolactate Synthase (ALS) for agrochemical applications and Cysteine Proteases for antiviral/antimicrobial discovery. We address specific compound management challenges, including tautomeric equilibrium and pH-dependent solubility, ensuring data integrity in automated campaigns.

Compound Management & Physicochemical Considerations

The Tautomerism Challenge

The biological activity of (4,6-Dimethylpyrimidin-2-yl)cyanamide is governed by its tautomeric equilibrium. In solution, it exists in equilibrium between the amino-nitrile form and the carbodiimide form. This equilibrium is pH-sensitive.

  • Acidic/Neutral pH: Favors the stable amino-nitrile form.

  • Basic pH (>8.0): Can shift equilibrium toward the carbodiimide anion, increasing reactivity but also susceptibility to hydrolysis (dimerization to dicyandiamide derivatives).

Critical Protocol Step: Maintain compound stock solutions in 100% DMSO . When diluting into assay buffers, ensure the buffer pH is ≤ 7.5 to prevent premature hydrolysis before target engagement.

Solubility Profiling (Nephelometry)

Before enzymatic screening, a solubility gate is required. Pyrimidinyl cyanamides can precipitate in aqueous buffers, causing "fake" inhibition via enzyme sequestration (aggregates).

Protocol:

  • Preparation: Dispense 200 nL of 10 mM compound stock (DMSO) into a 384-well clear-bottom plate.

  • Dilution: Add 40 µL of Assay Buffer (PBS, pH 7.4). Final concentration: 50 µM, 0.5% DMSO.

  • Incubation: Shake for 60 minutes at RT.

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Threshold: Compounds showing >20% signal increase over DMSO blank are flagged as "insoluble" and excluded.

Primary HTS: Acetolactate Synthase (ALS) Inhibition

Context: This molecule is a structural precursor to sulfonylurea herbicides. ALS is the primary target, catalyzing the conversion of pyruvate to acetolactate.[1] Mechanism: The assay detects the inhibition of acetolactate production. Acetolactate is unstable and decarboxylates to acetoin, which is quantified colorimetrically using the Westerfeld reaction.

Assay Principle Diagram

The following diagram illustrates the enzymatic cascade and detection logic.

ALS_Assay_Principle Pyruvate Substrate: Pyruvate Acetolactate Product: Acetolactate Pyruvate->Acetolactate Catalysis ALS Enzyme: Acetolactate Synthase ALS->Acetolactate Catalyzes Inhibitor Test Compound: (4,6-Dimethylpyrimidin-2-yl)cyanamide Inhibitor->ALS Inhibits Decarboxylation Acid Hydrolysis (60°C, 15 min) Acetolactate->Decarboxylation Acetoin Acetoin Decarboxylation->Acetoin Detection Westerfeld Reaction (Creatine + Naphthol) Acetoin->Detection Signal Pink Complex (OD 530nm) Detection->Signal

Figure 1: Enzymatic cascade for ALS inhibition screening. The assay relies on the colorimetric detection of acetoin.

Detailed Protocol (384-well Format)

Reagents:

  • Enzyme: Recombinant Arabidopsis thaliana ALS (or yeast equivalent).

  • Substrate Mix: 50 mM Sodium Pyruvate, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM FAD, 1 mM MgCl2 in 20 mM Potassium Phosphate Buffer (pH 7.0).

  • Stop Solution: 0.5% H2SO4 (v/v).

  • Detection Reagents: 0.5% Creatine + 5%

    
    -Naphthol in 2.5N NaOH (Freshly prepared).
    

Step-by-Step Workflow:

  • Compound Transfer: Acoustic dispense 50 nL of test compound (10 mM DMSO stock) into the assay plate.

  • Enzyme Addition: Dispense 10 µL of ALS enzyme solution. Centrifuge (1000 rpm, 1 min).

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow compound binding.

  • Start Reaction: Add 10 µL of Substrate Mix. Final Volume: 20 µL.

  • Reaction: Incubate for 60 minutes at 30°C.

  • Quench & Decarboxylate: Add 5 µL of 0.5% H2SO4. Incubate at 60°C for 15 minutes. (This step stops the enzyme and converts acetolactate to acetoin).

  • Development: Add 25 µL of Detection Reagent (Creatine/Naphthol).

  • Readout: Incubate 15 min at 60°C (dark). Read Absorbance at 530 nm.

Data Analysis: Calculate % Inhibition relative to DMSO (0%) and Chlorsulfuron (100% inhibition control).



Secondary Screen: Cysteine Protease "Warhead" Reactivity

Context: The cyanamide moiety is electrophilic. Recent studies indicate pyrimidinyl cyanamides can act as covalent inhibitors for cysteine proteases (e.g., viral proteases or Deubiquitinases like USP18). This assay filters for covalent activity.

Assay Principle

This assay uses a Fluorogenic Substrate (Z-LRGG-AMC) . Upon cleavage by the protease, the AMC fluorophore is released. Active cyanamides will covalently modify the catalytic cysteine, preventing substrate cleavage.

Detailed Protocol

Reagents:

  • Target: Papain (surrogate) or specific viral protease (e.g., SARS-CoV-2 PLpro).

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT (Critical: Keep DTT low to avoid reducing the cyanamide).

Workflow:

  • Dispense: 50 nL compound into black 384-well plates.

  • Enzyme: Add 10 µL Protease (5 nM final). Incubate 30 min (Time-dependent inhibition is a hallmark of covalent binders).

  • Substrate: Add 10 µL Z-LRGG-AMC (20 µM final).

  • Kinetic Read: Measure Fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 30 minutes.

  • Analysis: Determine the slope (Vmax) of the linear portion.

HTS Triage Strategy

To ensure high-confidence hits, the data from the Solubility, ALS, and Protease assays must be integrated.

HTS_Triage Library Compound Library (4,6-Dimethylpyrimidin-2-yl)cyanamide Analogs Solubility Gate 1: Solubility (Nephelometry) Library->Solubility ALS_Screen Primary Screen: ALS Inhibition (IC50) Solubility->ALS_Screen Soluble Protease_Screen Secondary Screen: Cysteine Protease (Covalent) Solubility->Protease_Screen Soluble Discard Discard: Aggregator / PAINS Solubility->Discard Precipitates Selectivity Selectivity Check: Is it a promiscuous electrophile? ALS_Screen->Selectivity Active (>50%) Protease_Screen->Selectivity Active (>50%) Hit_Agro Lead: Herbicide Candidate (ALS Selective) Selectivity->Hit_Agro ALS Only Hit_Pharma Lead: Antiviral Candidate (Protease Selective) Selectivity->Hit_Pharma Protease Only Selectivity->Discard Non-specific (Hits Both)

Figure 2: Data triage logic. Compounds hitting both targets are likely non-specific electrophiles (PAINS) and should be deprioritized.

References

  • Vertex Pharmaceuticals. (2020). High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-Specific Protease mUSP18. National Institutes of Health (PMC). [Link]

  • University of California Agriculture & Natural Resources. (2023). Acetolactate Synthase (ALS) Inhibitors: Herbicide Symptoms and Mechanisms. UCANR.edu. [Link]

Sources

protocol for scaling up (4,6-Dimethylpyrimidin-2-yl)cyanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a critical heterocyclic building block, serving as a bio-isostere for carboxylic acids and a precursor in the synthesis of anticoagulants (e.g., Apixaban analogs) and agrochemicals.[1]

While laboratory synthesis often utilizes the reaction of 2-aminopyrimidines with cyanogen bromide (BrCN), this route presents significant process safety hazards upon scale-up, including high toxicity, volatility, and exothermic runaway potential.[1]

This Application Note details two validated protocols:

  • Method A (Recommended for Scale): Nucleophilic Aromatic Substitution (

    
    ) using 2-chloropyrimidine and aqueous cyanamide.[1] This route is engineered for safety, utilizing standard reactor configurations and avoiding volatile cyanogens.[1]
    
  • Method B (Legacy/Laboratory): Electrophilic Cyanation using Cyanogen Bromide. This protocol is included for cases where the amine precursor is the only available feedstock, with strict engineering controls for "Kill-Step" management of HCN evolution.[1]

Strategic Route Analysis

The choice of synthetic route depends heavily on the available starting material and the facility's safety classification.[1]

RouteSelection Start Target: (4,6-Dimethylpyrimidin-2-yl)cyanamide RouteA Route A: S_NAr (Recommended) Precursor: 2-Chloro-4,6-dimethylpyrimidine Start->RouteA RouteB Route B: Electrophilic Cyanation Precursor: 2-Amino-4,6-dimethylpyrimidine Start->RouteB ReagentsA Reagents: 50% aq. Cyanamide + K2CO3 Solvent: MEK or Toluene/H2O RouteA->ReagentsA ReagentsB Reagents: Cyanogen Bromide (BrCN) Solvent: CH2Cl2 or MeCN RouteB->ReagentsB ProsA Advantages: - No volatile toxic cyanogens - Aqueous waste stream - Higher thermal stability ReagentsA->ProsA ConsA Challenges: - Requires phase transfer or polar solvent - pH control critical for isolation ReagentsA->ConsA ProsB Advantages: - One-step from cheap amine - Fast kinetics ReagentsB->ProsB ConsB Challenges: - BrCN is fatal if inhaled - Exothermic (Runaway risk) - Generates HCN byproduct ReagentsB->ConsB

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for batches >100g.[1]

Protocol A: Nucleophilic Aromatic Substitution ( )

Scale: 1.0 kg Input | Yield Target: 85-92% | Purity: >98.5% (HPLC)[1][2]

This method relies on the displacement of the 2-chloro group by the cyanamide anion.[1] The 4,6-dimethyl substitution pattern provides inductive donation, making the ring slightly less electrophilic than the unsubstituted pyrimidine, but the reaction proceeds efficiently under basic conditions.[1]

Materials & Equipment
  • Reactor: 10L Jacketed Glass Reactor with overhead stirring and reflux condenser.[1]

  • Reagents:

    • 4,6-Dimethyl-2-chloropyrimidine (1.0 kg, 7.01 mol)[1]

    • Cyanamide (50% wt solution in water) (0.88 kg, 10.5 mol, 1.5 eq)[1]

    • Potassium Carbonate (

      
      ), anhydrous (1.45 kg, 10.5 mol, 1.5 eq)[1]
      
    • Solvent: Methyl Ethyl Ketone (MEK) (5.0 L) or Acetonitrile.

    • Catalyst (Optional): DABCO (1 mol%) can accelerate reaction if sluggish.

Step-by-Step Methodology
  • Charging:

    • Charge the reactor with MEK (5.0 L) .

    • Add 4,6-Dimethyl-2-chloropyrimidine (1.0 kg) . Stir until dissolved.

    • Add Potassium Carbonate (1.45 kg) . The mixture will be a slurry.[1]

  • Reaction:

    • Heat the jacket to 60°C .[1]

    • Add Cyanamide (50% aq) dropwise over 60 minutes. Note: Adding aqueous cyanamide to the hot solvent may cause minor pressure fluctuations; ensure condenser is active.[1]

    • Heat to Reflux (approx. 78-80°C) and hold for 6-8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1.0% starting material.

  • Workup (Critical for Yield):

    • Mechanism Note: The product exists as a potassium salt in the reaction mixture due to the acidity of the cyanamide proton (

      
      ).[1]
      
    • Cool reaction mixture to 20°C .

    • Add Water (3.0 L) to dissolve inorganic salts (KCl, excess

      
      ).
      
    • Separate phases.[1] The product salt may partition into the aqueous phase or remain as a solid suspension depending on pH.[1]

    • Acidification: Transfer the aqueous layer (containing the product salt) to a precipitation vessel.[1]

    • Slowly adjust pH to 3.0 - 4.0 using HCl (6N) .[1] Caution:

      
       evolution.[1]
      
    • The free cyanamide product will precipitate as a white/off-white solid.[1]

  • Isolation:

    • Cool the slurry to 0-5°C and age for 2 hours.

    • Filter the solid.[1][3][4] Wash with cold water (2 x 1.0 L) to remove residual salts.

    • Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Product remained in aqueous mother liquor.The product is amphoteric. Ensure pH is strictly 3-4 during isolation.[1] Too acidic (pH <1) forms the HCl salt; too basic (pH >7) keeps it as K-salt.[1]
Slow Reaction Poor phase transfer.[1]If using Toluene/Water instead of MEK, add 1 mol% TBAB (Tetrabutylammonium bromide).[1]
Dimer Impurity Dicyandiamide formation.[1]Excess cyanamide can dimerize at high T. Keep stoichiometry close to 1.5 eq and avoid T >90°C.

Protocol B: Electrophilic Cyanation (BrCN Route)

Scale: <100g (Strict Limit without Pilot Plant Controls) | Safety Level: High Hazard

Warning: Cyanogen Bromide is volatile (MP 52°C, BP 61°C) and highly toxic.[1] It hydrolyzes to release HCN.[1][5] This reaction must be performed in a closed system vented to a caustic scrubber.[1]

Process Safety Setup

Before starting, verify the scrubber system:

  • Scrubber: 20% NaOH + 5% NaOCl (Bleach). The bleach oxidizes any cyanide to cyanate, preventing HCN release.[1]

  • Detector: Portable HCN monitor worn by the operator.[1]

SafetySetup Reactor Reactor (Closed System) Trap Cold Trap (-10°C) Reactor->Trap Vapor Scrubber Scrubber (NaOH + NaOCl) Trap->Scrubber Gas Line Vent Fume Hood Exhaust Scrubber->Vent Clean Air

Figure 2: Mandatory engineering controls for BrCN handling.[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-Amino-4,6-dimethylpyrimidine (10.0 g, 81 mmol) in Dichloromethane (DCM, 100 mL) .

    • Add Triethylamine (12.4 mL, 89 mmol) or use a biphasic system with

      
       .
      
    • Cool the mixture to 0°C .

  • Addition (Exotherm Control):

    • Prepare a solution of Cyanogen Bromide (9.4 g, 89 mmol) in DCM (20 mL). Handle BrCN solids only in a hood; do not weigh on an open bench.

    • Add the BrCN solution dropwise to the amine mixture, maintaining internal temperature < 5°C .

    • Observation: A white precipitate (Triethylamine hydrobromide) will form immediately.

  • Reaction:

    • Allow warming to 20°C and stir for 4 hours.

    • Quenching: Carefully add 10% NaOH solution.[1] This serves two purposes: it neutralizes the HBr salts and hydrolyzes excess BrCN.[1]

  • Workup:

    • Separate the organic layer.[1]

    • The aqueous layer contains the sodium salt of the product and quenched cyanide waste.[1] Treat aqueous waste with bleach before disposal.

    • Extract the aqueous layer (if product is in salt form) or acidify the aqueous layer to precipitate the product (similar to Protocol A).

    • Note: In DCM, the product often remains in the organic phase if TEA is used.[1] Evaporate DCM to obtain crude.[1]

Analytical Specifications

Structure Validation: The scale-up product must be distinguished from the potential guanidine impurity (hydrolysis product) or dicyandiamide (reagent dimerization).[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.35 (s, 6H, 
      
      
      
      )[1]
    • 
       6.75 (s, 1H, Ar-H at C5)[1]
      
    • 
       11-13 (br s, 1H, NH - exchangeable).[1] Note: The NH proton is often very broad or invisible due to tautomerism.[1]
      
  • IR Spectroscopy:

    • Strong absorption at 2180–2200

      
        (characteristic of the Cyanamide 
      
      
      
      stretch).[1] This distinguishes it from the amine precursor.[1]
  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5

      
      .[1]
      
    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 90% B over 15 mins.

    • Detection: UV @ 254 nm.[1]

References

  • Standard Oil Co. (1965).[1] Process for the production of cyanamide.[1][3][6] US Patent 3,181,932.[1] Link

  • Nanjing University of Science and Technology. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[1][2] CN Patent 103159684B.[1] Link(Note: Protocol A adapted from this industrial synthesis of the dimethoxy-analog).

  • Organic Syntheses. (1931).[1] Cyanogen Bromide.[1][5][7][8][9][10][11] Org.[1][10][11] Synth. 1931, 11,[1] 30. Link(For safety and handling properties of BrCN).

  • Broad Institute. (2018).[1] Pyrazine derivatives and methods of treating disorders.[1] WO 2018/183936 A1.[1] Link(References general cyanamide intermediate synthesis).

  • Fisher Scientific. (2009).[1] Safety Data Sheet: Cyanogen bromide.[1][5][8]Link

Sources

Application Note: Cytotoxicity Profiling of (4,6-Dimethylpyrimidin-2-yl)cyanamide

[1]

Introduction & Compound Profile

(4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonamide antibiotics such as Sulfamethazine (Sulfadimidine). Beyond its role as a chemical precursor, the pyrimidine-cyanamide scaffold possesses inherent biological reactivity due to the electrophilic nature of the cyanamide moiety and the potential for tautomeric rearrangement (nitrile vs. carbodiimide forms).[1]

Evaluating the cytotoxicity of this compound is essential for two primary workflows:

  • Impurity Qualification: In pharmaceutical manufacturing, unreacted intermediates must be profiled for toxicity if they exceed ICH Q3A/B thresholds.

  • Scaffold Repurposing: Pyrimidine derivatives are frequent pharmacophores in oncology (e.g., kinase inhibitors). Understanding the baseline toxicity of the core scaffold is a prerequisite for medicinal chemistry optimization.

This guide outlines a robust, multi-parametric approach to determining the cytotoxic potential of (4,6-Dimethylpyrimidin-2-yl)cyanamide using metabolic (MTT) and membrane integrity (LDH) assays.

Chemical Identity & Properties
PropertyDetail
IUPAC Name (4,6-Dimethylpyrimidin-2-yl)cyanamide
CAS Number 55474-90-3
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water.[2]
Stability Susceptible to hydrolysis under acidic conditions (forming urea derivatives).

Experimental Strategy & Logic

Assay Selection Matrix
Assay TypeTarget MechanismWhy for this Compound?
MTT / MTS Mitochondrial Dehydrogenase ActivityPrimary Screen: Determines reduction in metabolic viability. Note: Pyrimidines can induce metabolic stress before death.
LDH Release Plasma Membrane RuptureConfirmation: Distinguishes between cytostatic effects (growth arrest) and true necrosis (cell lysis).
ATP Quantitation Cellular ATP LevelsSensitivity: Optional high-sensitivity readout if the compound exhibits low potency (IC50 > 100 µM).
Experimental Workflow Diagram

AssayWorkflowCompoundCompound Prep(DMSO Stock 100mM)DilutionSerial Dilution(1:2 or 1:3 in Media)Compound->DilutionMax 0.5% DMSOIncubationIncubation(24h - 72h)Dilution->IncubationTreatmentCellsCell Seeding(HepG2 / CHO)Cells->IncubationMTTMTT Assay(Metabolic)Incubation->MTTLDHLDH Assay(Membrane)Incubation->LDHAnalysisData Analysis(IC50 / Z-Factor)MTT->AnalysisLDH->Analysis

Caption: Integrated workflow for dual-endpoint cytotoxicity assessment. Parallel processing ensures data comparability.

Protocol 1: Metabolic Viability (MTT Assay)

The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes.

Materials
  • Test Compound: (4,6-Dimethylpyrimidin-2-yl)cyanamide (purity >98%).[3]

  • Cell Line: HepG2 (Liver model, relevant for metabolic impurities) or HEK293.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve (4,6-Dimethylpyrimidin-2-yl)cyanamide in 100% DMSO to create a 100 mM stock .

    • Scientist's Note: Vortex vigorously. If precipitation occurs upon dilution into media, sonicate for 5 minutes. Ensure final DMSO concentration on cells is <0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 1:3 serial dilution of the compound in culture media.

    • Range: 100 µM down to 0.1 µM (8 points).

    • Include controls:

      • Negative Control: Media + 0.5% DMSO.

      • Positive Control:[2] Staurosporine (1 µM) or Doxorubicin.

      • Blank: Media only (no cells).

    • Add 100 µL of treatment media to wells (Total volume 200 µL). Incubate for 48 hours .

  • MTT Addition & Readout:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. (Look for purple formazan crystals).

    • Aspirate media carefully (or use SDS-HCl to avoid aspiration).

    • Solubilize crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Self-Validating Check
  • Interference Test: Mix the highest concentration of the test compound (100 µM) directly with MTT reagent in a cell-free well. If the solution turns purple immediately, the cyanamide moiety is chemically reducing the MTT. In this case, switch to the CellTiter-Glo (ATP) assay.

Protocol 2: Membrane Integrity (LDH Release)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis. This assay confirms if the compound causes necrosis.

Methodology
  • Supernatant Collection:

    • Use the same plates from the setup above (multiplexing) or set up a duplicate plate.

    • After the 48-hour incubation, transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop & Read:

    • Add 50 µL of Stop Solution.

    • Measure absorbance at 490 nm .

  • Calculation:

    • % Cytotoxicity =

      
      
      
    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Data Analysis & Interpretation

Dose-Response Curve Fitting

Plot the data using a non-linear regression model (4-parameter logistic equation) to derive the IC50.

Interpretation Guide
  • Scenario A (High Toxicity): IC50 < 10 µM.[4]

    • Implication: The compound is highly cytotoxic. If this is an impurity, strict limits (ppm level) are required in the final drug product.

  • Scenario B (Moderate Toxicity): IC50 10–100 µM.

    • Implication: Typical for many reactive intermediates. Safety depends on exposure limits.

  • Scenario C (Low Toxicity): IC50 > 100 µM.

    • Implication: The compound is relatively benign.

Toxicity Pathway Visualization

ToxPathwaycluster_mechPotential MechanismsCompound(4,6-Dimethylpyrimidin-2-yl)cyanamideUptakeCellular UptakeCompound->UptakeTargetTarget InteractionUptake->TargetMitoMitochondrialDysfunctionTarget->MitoDNADNA Adducts(Cyanamide reactivity)Target->DNAOutcome1Apoptosis(MTT reduction)Mito->Outcome1DNA->Outcome1Outcome2Necrosis(LDH Release)DNA->Outcome2High Dose

Caption: Potential toxicity pathways.[2] Cyanamide reactivity may drive DNA interactions or mitochondrial stress.

Safety & Handling (Specific to Cyanamides)

  • Hazard: Cyanamide derivatives can be skin and eye irritants. They may also inhibit aldehyde dehydrogenase (similar to disulfiram), causing sensitivity to alcohol.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood during stock preparation.

  • Waste: Dispose of as hazardous chemical waste containing nitrogen.

References

  • ChemNet. (n.d.). (4,6-Dimethylpyrimidin-2-yl)cyanamide Product Entry. Retrieved from

  • Sigma-Aldrich. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)cyanamide CAS 55474-90-3.[5][6][7] Retrieved from [6]

  • BenchChem. (2025).[8] An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives. Retrieved from

  • Cayman Chemical. (n.d.). Sulfamethazine Product Information (Precursor Context). Retrieved from

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide. This guide is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.

I. Introduction to the Synthesis

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a valuable building block in medicinal chemistry, incorporating the versatile cyanamide functional group onto a pyrimidine scaffold. The synthesis of this compound can be approached through several routes, each with its own set of challenges and considerations. The most common strategies involve the construction of the pyrimidine ring followed by the introduction of the cyanamide moiety.

A prevalent and practical approach involves a two-step process: the formation of a substituted pyrimidine, such as 2-amino-4,6-dimethylpyrimidine, followed by a cyanation reaction. Another viable route is the nucleophilic substitution of a leaving group, like a chloride, on the pyrimidine ring with a cyanamide salt.

This guide will focus on the common challenges encountered during these synthetic pathways and provide practical, evidence-based solutions to overcome them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide, offering explanations for the underlying causes and actionable steps for resolution.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most frequent challenges in organic synthesis. Several factors can contribute to this issue, from reaction conditions to the quality of your starting materials.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: The rate of reaction is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the degradation of reactants or products, or the formation of unwanted side products.

    • Solution: Systematically screen a range of temperatures to find the optimal condition for your specific reaction. For the cyanation of 2-amino-4,6-dimethylpyrimidine, a temperature range of 0°C to room temperature is a good starting point. For nucleophilic substitution on 2-chloro-4,6-dimethylpyrimidine, elevated temperatures may be necessary.

  • Incorrect Solvent Choice:

    • Explanation: The solvent plays a crucial role in dissolving reactants, stabilizing transition states, and influencing reaction pathways. A poorly chosen solvent can lead to low solubility of reactants or hinder the desired chemical transformation.

    • Solution: For the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium cyanamide, a polar aprotic solvent like DMF is often effective.[1] Ensure your solvent is anhydrous, as the presence of water can lead to side reactions.[2]

  • Poor Quality of Reagents:

    • Explanation: The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products. 2-Amino-4,6-dimethylpyrimidine can degrade over time, and the quality of the cyanating agent is also critical.

    • Solution: Use freshly purified starting materials. 2-Amino-4,6-dimethylpyrimidine can be recrystallized to ensure high purity. If using cyanogen bromide, be aware of its high toxicity and handle it with extreme care.[3] Safer, alternative cyanating agents can also be considered.[3]

  • Inadequate Reaction Time:

    • Explanation: Reactions need sufficient time to reach completion. However, prolonged reaction times can also lead to product degradation.

    • Solution: Monitor the progress of your reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This will allow you to determine the optimal reaction time and avoid unnecessary decomposition.

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC plate or extra peaks in your analytical data indicates the formation of side products. Identifying and minimizing these impurities is key to obtaining a high yield of the pure desired product.

Common Side Products and Mitigation Strategies:

  • Hydrolysis of the Cyanamide Group:

    • Explanation: The nitrile group of the cyanamide is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding urea or carbamic acid derivatives.

    • Mitigation:

      • Control pH: Maintain a neutral or slightly basic pH during the workup.

      • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of water.

      • Temperature Control: Perform the workup at a low temperature to reduce the rate of hydrolysis.

  • Formation of Dimerization or Polymerization Products:

    • Explanation: Cyanamide itself can dimerize to form dicyandiamide, which can then participate in side reactions. The pyrimidine starting materials may also be prone to self-condensation under certain conditions.

    • Mitigation:

      • Slow Addition: Add the cyanating agent slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.

      • Stoichiometry: Use a slight excess of the pyrimidine starting material to ensure the complete consumption of the cyanating agent.

Problem 3: Difficulty in Product Purification

Isolating the pure (4,6-Dimethylpyrimidin-2-yl)cyanamide from the reaction mixture can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts.

Purification Strategies:

  • Recrystallization:

    • Explanation: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

    • Procedure: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form pure crystals.

  • Column Chromatography:

    • Explanation: For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities.

    • Procedure: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating compounds with different polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing (4,6-Dimethylpyrimidin-2-yl)cyanamide?

A1: A widely used and generally effective method is the reaction of 2-chloro-4,6-dimethylpyrimidine with a cyanamide salt, such as sodium cyanamide, in a polar aprotic solvent like dimethylformamide (DMF).[1] This nucleophilic aromatic substitution reaction is typically straightforward and can provide good yields of the desired product.

Q2: What are the main safety precautions to consider during this synthesis?

A2: The primary safety concern is the high toxicity of many cyanating agents, particularly cyanogen bromide and alkali metal cyanides (NaCN, KCN).[3] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always have a cyanide antidote kit readily available when working with these compounds.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. The melting point of the purified solid can be compared to the literature value. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the molecule. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q4: My reaction is not going to completion, even after an extended period. What should I do?

A4: If your reaction has stalled, consider the following:

  • Re-evaluate your reaction conditions: A modest increase in temperature or a change in solvent could increase the reaction rate.

  • Check your reagents: The starting materials may have degraded or contain inhibitors. Using freshly purified reagents is recommended.

  • Consider a catalyst: For nucleophilic substitution reactions, a phase-transfer catalyst can sometimes be beneficial, especially if there are solubility issues.

IV. Experimental Protocols

The following is a generalized protocol for the synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide via nucleophilic substitution. This should be adapted and optimized for your specific laboratory conditions.

Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide from 2-Chloro-4,6-dimethylpyrimidine

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Sodium Cyanamide (NaCNNH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add sodium cyanamide (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

V. Visualization of Synthetic Workflow

SynthesisWorkflow Start Starting Materials: 2-Chloro-4,6-dimethylpyrimidine Sodium Cyanamide Reaction Nucleophilic Aromatic Substitution Solvent: Anhydrous DMF Temperature: 80-100°C Start->Reaction Combine and Heat Workup Aqueous Workup - Quench with water - Extract with Ethyl Acetate - Wash with Brine - Dry with Na₂SO₄ Reaction->Workup After reaction completion Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product (4,6-Dimethylpyrimidin-2-yl)cyanamide Purification->Product Pure Product

Caption: Generalized workflow for the synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide.

VI. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(4,6-Dimethylpyrimidin-2-yl)cyanamideC₇H₈N₄148.1755474-90-3[5][6]
2-Chloro-4,6-dimethylpyrimidineC₆H₇ClN₂142.59108253-15-4
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16767-15-7

VII. References

  • Technical Support Center: Synthesis of Substituted Pyrimidines - Benchchem. (URL not available)

  • Identifying side products in the cyanation of halopyrimidines - Benchchem. (URL not available)

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. [Link]

  • Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones - ChemRxiv. [Link]

  • cyanamide reactivity with nucleophiles and electrophiles - Benchchem. (URL not available)

  • Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM) - CABI Digital Library. [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC. [Link]

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide - Appretech Scientific Limited. [Link]

  • Synthesis of cyanamide - PrepChem.com. [Link]

  • (PDF) A New Approach to the Synthesis of Cyanamide: - Amanote Research. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]

  • Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a - ResearchGate. [Link]

  • (PDF) 4,6-Dimethylpyrimidin-2-amine - ResearchGate. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. [Link]

  • Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles - PubMed. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • ChemInform Abstract: Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine under Solvent-Free Conditions. - ResearchGate. [Link]

  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. (URL not available)

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [Link]

  • Journal of Molecular Pharmaceutics & Organic Process Research - Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools - OMICS International. [Link]

  • Synthesis and characterization of the quaternary cyanamide Li2MgSn2(NCN)6. [Link]

  • Direct Catalytic Deaminative Cyanation of Aliphatic Primary Amines - ChemRxiv. [Link]

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. - ResearchGate. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo - Usiena air. [Link]

Sources

overcoming solubility issues with (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4,6-Dimethylpyrimidin-2-yl)cyanamide

From the desk of the Senior Application Scientist

Welcome to the dedicated support center for (4,6-Dimethylpyrimidin-2-yl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common, yet critical, challenge of this compound's solubility. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. Poor solubility is a frequent hurdle for heterocyclic compounds in drug discovery pipelines, often leading to variability in experimental results and challenges in formulation[1]. This resource consolidates field-proven strategies and foundational knowledge to ensure you can work with (4,6-Dimethylpyrimidin-2-yl)cyanamide effectively and with confidence.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is structured to provide immediate, actionable solutions to problems you might encounter during your experimental workflow.

Question 1: I tried to dissolve (4,6-Dimethylpyrimidin-2-yl)cyanamide directly into my aqueous buffer (e.g., PBS, TRIS) and it won't dissolve or immediately precipitates. What's happening and how do I fix it?

Answer:

This is a common and expected observation. The molecular structure of (4,6-Dimethylpyrimidin-2-yl)cyanamide, dominated by a substituted pyrimidine ring, confers low aqueous solubility. Similar pyrimidine-based scaffolds are known to be readily soluble in organic solvents but exhibit limited solubility in water, which can adversely affect their bioavailability and utility in aqueous-based assays[2][3]. The phenomenon you are observing is that the compound's crystal lattice energy is too high to be overcome by the hydration energy provided by water alone.

The standard and most effective solution is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.

Experimental Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a high-concentration, homogenous stock solution for serial dilution into aqueous experimental media.

Materials:

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in foil

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing: Tare a clean, dry amber vial on an analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of (4,6-Dimethylpyrimidin-2-yl)cyanamide into the vial. For example, to make a 10 mM stock solution (MW: 148.17 g/mol ), you would weigh 1.48 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. To continue the example, for 1.48 mg of compound, you would add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution, but must be done with caution to prevent compound degradation.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For many compounds, this ensures stability for several months. Always check the supplier's specific recommendations.

Critical Consideration for Downstream Applications: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO does not exceed a level that affects your experimental system (typically <0.5% v/v for most cell-based assays).

Question 2: My initial attempt to use DMSO as a solvent failed to achieve my target concentration. How do I select a better solvent?

Answer:

While DMSO is an excellent starting point, no single solvent is universal. A systematic approach to solvent screening is the most logical next step. The goal is to find a solvent that can effectively solvate the molecule without compromising its chemical integrity. For pyrimidine derivatives, solvents like N,N-Dimethylformamide (DMF) have shown higher solubilizing capacity than alcohols like methanol[4].

Below is a workflow and a table of common solvents to guide your selection process.

dot

Caption: Workflow for selecting an appropriate solvent system.

Table 1: Solvent Selection Guide for Heterocyclic Compounds

SolventClassPolarity IndexTypical Use & Rationale
Water Protic, Polar10.2Poor solvent for this compound. Used as the final aqueous medium for assays.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.2First choice. High solubilizing power for a wide range of compounds, water-miscible. Ideal for creating concentrated stock solutions for biological assays.
N,N-Dimethylformamide (DMF) Aprotic, Polar6.4Strong alternative to DMSO. Can be a more effective solvent for some pyrimidine derivatives[4]. Use with caution due to higher toxicity.
Ethanol (EtOH) Protic, Polar5.2Moderate solubilizing power. Can be used if DMSO/DMF are incompatible with the experiment, but may require heating.
Methanol (MeOH) Protic, Polar6.6Similar to ethanol, but more volatile and toxic. Can be effective for solubilizing pyrimidine derivatives[5].
Acetonitrile (ACN) Aprotic, Polar6.2Commonly used in analytical chemistry (HPLC). Can be a good solvent for purification and analysis.
Polyethylene Glycol 400 (PEG400) Protic, Polar-A non-volatile, low-toxicity co-solvent used in formulations to improve aqueous solubility[1]. Often used in combination with other solvents.

Question 3: The organic solvent I need is incompatible with my cell culture assay. What are my options?

Answer:

This is a critical challenge where formulation science becomes essential. When the final concentration of a primary solvent like DMSO is too high, you must turn to strategies that enhance the apparent aqueous solubility of the compound. Two effective strategies are co-solvency and complexation.

  • Co-Solvency: This involves using a mixture of solvents to achieve a solubilizing power greater than any single solvent alone. A common approach for preclinical formulations is to use a vehicle containing a solvent (like DMSO), a surfactant, and an aqueous component. The use of co-solvents is a well-established technique for increasing the solubility of poorly water-soluble drugs[1][6].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic complex to the aqueous solution[7][8]. This can dramatically increase water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of (4,6-Dimethylpyrimidin-2-yl)cyanamide? A: While specific experimental data for this exact molecule is not widely published, we can make strong predictions based on its chemical structure and data from related compounds. As a substituted pyrimidine, it is characterized as a "brick-dust" molecule—one whose solubility is limited by its strong crystal lattice energy[9]. Therefore, it is predicted to have:

  • Low Aqueous Solubility: Similar to other pyrimidine derivatives used as drug scaffolds, it is expected to be poorly soluble in water and neutral aqueous buffers[2][3].

  • Good Organic Solubility: It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol[4][10].

Q2: How might pH affect the solubility of this compound? A: The pyrimidine ring contains basic nitrogen atoms. Adjusting the pH of the aqueous medium to be more acidic could protonate these nitrogens, forming a salt in situ. Salt formation is a powerful and common technique to increase the aqueous solubility of ionizable drugs[6][11]. However, this must be approached with caution:

  • Stability: Drastic pH changes can lead to chemical degradation (e.g., hydrolysis) of the compound.

  • Activity: The ionization state of a molecule can significantly impact its biological activity and ability to cross cell membranes. Any pH modification strategy should be accompanied by stability and activity testing.

Q3: How should I perform a preliminary solubility assessment? A: A small-scale, systematic solubility test is highly recommended before proceeding with large-scale experiments.

Experimental Protocol 2: Small-Scale Solubility Assessment

Objective: To empirically determine the approximate solubility of (4,6-Dimethylpyrimidin-2-yl)cyanamide in a range of solvents.

Procedure:

  • Preparation: Weigh out 1-2 mg of your compound into several separate, small (e.g., 1.5 mL) vials.

  • Solvent Addition: To the first vial, add a small, precise volume of your first test solvent (e.g., 100 µL of DMSO).

  • Equilibration: Vortex the vial for 2-3 minutes. If not fully dissolved, sonicate for 10-15 minutes. Allow the vial to sit at a constant temperature (e.g., 25°C) for a few hours to reach equilibrium.

  • Observation: Observe the vial. If the solution is completely clear, the solubility is at least at that concentration (e.g., >10-20 mg/mL).

  • Titration (if needed): If the compound dissolved completely, add more solute and repeat. If it did not dissolve, add more solvent in known increments until it does, or until you have reached a volume that indicates very low solubility.

  • Repeat: Repeat this process for each solvent you wish to test (e.g., Water, Ethanol, DMF, PEG400).

  • Documentation: Record your observations in a clear table, noting the approximate solubility in units like mg/mL.

dot

Caption: Workflow for diluting stock solutions, highlighting the risk of precipitation.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Pyrimidine - Solubility of Things. Solubility of Things.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine. (2009). Fisher Scientific.

Sources

Technical Support Center: Synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Complexity of Cyanation

The synthesis of (4,6-Dimethylpyrimidin-2-yl)cyanamide is a critical intermediate step in the production of sulfonylurea herbicides (e.g., sulfometuron-methyl) and various antiviral pharmaceuticals. While the disconnection seems simple—coupling 2-amino-4,6-dimethylpyrimidine (ADMP) with a cyanating agent like Cyanogen Bromide (BrCN) —the reality is a kinetic minefield.

As your technical support partner, I often see researchers struggle not with the formation of the product, but with the suppression of three specific impurities that degrade yield and complicate downstream purification.

This guide deconstructs these side reactions, providing the mechanistic insight and protocols necessary to control them.

Module 1: The "Guanidine" Trap (Dimerization)

The Symptom: Your LC-MS shows a persistent impurity with a mass of


 (approx. 

271). This is 1,1-bis(4,6-dimethylpyrimidin-2-yl)guanidine .

The Mechanism: This is a classic case of competitive nucleophilic attack .

  • Desired Reaction: The amine (ADMP) attacks BrCN to form the cyanamide.

  • Side Reaction: The product (cyanamide) is itself an electrophile at the nitrile carbon. If free ADMP is present in high concentrations alongside the product, the ADMP attacks the product's nitrile group, forming a guanidine dimer.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Addition Order Inverse Addition Crucial: Add the ADMP (amine) solution slowly into the BrCN solution. This ensures the concentration of unreacted amine is always low relative to the cyanating agent, statistically favoring the attack on BrCN over the attack on the product.
Stoichiometry 1.05 - 1.1 eq BrCN A slight excess of BrCN consumes the amine quickly, leaving none available to react with the product.
Solvent System Biphasic (DCM/H2O) or MeCN In biphasic systems, the cyanamide product often partitions into the organic phase or precipitates, physically separating it from the water-soluble amine salt, halting dimerization.

Module 2: The "Urea" Dead-End (Hydrolysis)

The Symptom: The appearance of N-(4,6-dimethylpyrimidin-2-yl)urea . This is often mistaken for starting material on TLC due to similar polarity but shows a distinct carbonyl stretch in IR (~1680-1700 cm⁻¹) and a mass of


.

The Mechanism: The cyanamide group (–NH–CN) is thermodynamically unstable toward hydration.



This reaction is catalyzed by extremes in pH. The reaction with BrCN generates HBr, creating a highly acidic environment that accelerates this hydrolysis if not neutralized. Conversely, strong alkaline conditions (pH > 12) also promote hydration.

Troubleshooting Protocol:

  • pH Control: Maintain reaction pH between 7.5 and 8.5 using a weak inorganic base (e.g.,

    
     or 
    
    
    
    ). Avoid strong bases like NaOH unless using controlled dosing, as local "hotspots" of high pH will instantly hydrolyze the nitrile.
  • Temperature: Hydrolysis has a higher activation energy than cyanation. Keep the reaction < 10°C during addition.

  • Quenching: Do not let the reaction stir overnight in aqueous media. Filter the precipitate immediately upon completion.

Module 3: Regioselectivity & Ring Bromination

The Symptom: A product with mass


 (Bromine isotope pattern).

The Mechanism: The 4,6-dimethylpyrimidine ring is electron-rich. While the 2-amino group directs the reaction, the 5-position on the ring is susceptible to Electrophilic Aromatic Substitution (EAS) . If the nitrogen is protonated (deactivating it) or if a large excess of BrCN is used at higher temperatures, the bromine cation (


) will attack the ring carbon instead of the amine nitrogen.

Troubleshooting Protocol:

  • Avoid "Dumping" Reagents: High local concentrations of BrCN promote EAS.

  • Scavengers: Ensure efficient mixing. The reaction is extremely fast; poor mixing creates pockets of high reagent concentration.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the fatal side reactions.

ReactionNetwork Start 2-Amino-4,6- dimethylpyrimidine (ADMP) Intermediate Transition State Start->Intermediate + BrCN Bromo IMPURITY C: 5-Bromo-ADMP (Ring Attack) Start->Bromo + Excess BrCN (EAS at C-5) BrCN Cyanogen Bromide Product TARGET: (4,6-Dimethylpyrimidin- 2-yl)cyanamide Intermediate->Product Kinetic Control (Low Temp, pH 8) Dimer IMPURITY A: Guanidine Dimer (Competition) Product->Dimer + Excess ADMP (Slow Addition of BrCN) Urea IMPURITY B: Urea Derivative (Hydrolysis) Product->Urea + H2O / H+ (High Temp or Acid)

Figure 1: Reaction network showing the kinetic competition between the desired cyanamide formation and the three primary modes of failure: dimerization, hydrolysis, and ring halogenation.

Validated Experimental Protocol

Note: This protocol prioritizes purity over crude yield, utilizing "Inverse Addition" to suppress dimerization.

Reagents:

  • 2-Amino-4,6-dimethylpyrimidine (ADMP): 10.0 g (81.2 mmol)

  • Cyanogen Bromide (BrCN): 9.5 g (89.6 mmol, 1.1 eq) [HANDLE WITH EXTREME CARE - TOXIC]

  • Solvent: Acetonitrile (MeCN) / Water

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Preparation of Electrophile: Dissolve BrCN (9.5 g) in MeCN (40 mL) in a 3-neck flask equipped with a thermometer and mechanical stirrer. Cool to 0–5°C .

  • Preparation of Nucleophile: In a separate beaker, suspend ADMP (10.0 g) in water (30 mL). Add solid

    
     (approx. 7.0 g) to buffer the solution.
    
  • The Critical Step (Inverse Addition): Add the ADMP/Base slurry dropwise to the cold BrCN solution over 45–60 minutes.

    • Checkpoint: Monitor internal temperature.[1] Do not exceed 10°C.

    • Why? Keeping BrCN in excess suppresses the guanidine dimer.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

    • Look for: Disappearance of ADMP. If ADMP remains, do not heat. Add small aliquot of BrCN.

  • Workup:

    • Distill off MeCN under reduced pressure (keep bath < 40°C to prevent hydrolysis).

    • The product usually precipitates from the remaining aqueous phase as the pH drops.

    • Adjust pH to 5.0–6.0 with dilute acetic acid to maximize precipitation (the cyanamide is acidic, pKa ~5.5).

    • Filter, wash with cold water, and dry.[2]

Frequently Asked Questions (FAQ)

Q: My product is a sticky gum, not a solid. What happened? A: This usually indicates the presence of the urea impurity . The urea derivative disrupts the crystal lattice of the cyanamide. Recrystallize from Ethanol/Water (8:2). If the gum persists, check your reaction temperature; it likely spiked above 20°C.

Q: Why does the pH drop drastically during the reaction? A: The reaction produces Hydrobromic Acid (HBr) as a byproduct.



If you don't neutralize this HBr, it will protonate the unreacted amine (stopping the reaction) or catalyze the hydrolysis of your product to urea.

Q: Can I use Cyanamide (


) instead of BrCN? 
A:  Yes, but it requires different activation. Reacting ADMP with cyanamide usually requires heating with strong acid (e.g., HCl) to form the guanidine intermediate, which is not the target here. The BrCN route is preferred for the N-cyano product.

References

  • Preparation of 2-amino-4,6-dimethylpyrimidine: US Patent 2660579A. Synthesis of 2-amino-4,6-dimethyl pyrimidine.
  • General Reactivity of Amines with Cyanogen Bromide: Organic Reactions. The von Braun Cyanogen Bromide Reaction.[3] [Link]

  • Hydrolysis of Cyanamides to Urea: Journal of the Chemical Society. Transformation of urea into cyanamide (and reverse hydrolysis). [Link]

  • Dimerization/Guanidine Formation: Acta Crystallographica. Bis[2-(4,6-dimethyl-pyrimidin-2-ylsulfan-yl)eth-yl]amine...[4] (Structural confirmation of pyrimidinyl-guanidine motifs). [Link]

  • Industrial Process for Pyrimidinyl Cyanamides: US Patent 5629424. Process for the preparation of N-(4,6-dimethylpyrimidin-2-yl)cyanamide.

Sources

optimizing reaction conditions for (4,6-Dimethylpyrimidin-2-yl)cyanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with (4,6-Dimethylpyrimidin-2-yl)cyanamide scaffolds. It synthesizes established synthetic protocols with troubleshooting logic derived from physical organic chemistry principles.

Ticket ID: CHEM-PYR-CYN-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

The (4,6-dimethylpyrimidin-2-yl)cyanamide moiety acts as a critical pharmacophore in kinase inhibitors and antihistamines. Its utility stems from the bifunctional nature of the cyanamide group (nucleophilic nitrogen, electrophilic nitrile) and its ability to exist in tautomeric equilibrium.[1] However, this same versatility creates synthetic bottlenecks:

  • Regioselectivity: Competition between the exocyclic cyanamide nitrogen and ring nitrogens during alkylation.

  • Stability: Susceptibility to hydrolysis (urea formation) or polymerization (dicyandiamide formation) under non-optimized conditions.

  • Solubility: The planar, H-bond-donating nature of the parent scaffold often leads to poor solubility in non-polar solvents, complicating purification.

Module 1: Synthesis & Formation (The Core Reaction)

Primary Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most robust route involves the displacement of a leaving group (typically chloride) on the pyrimidine ring by the cyanamide anion.

Standard Protocol:

  • Substrate: 2-Chloro-4,6-dimethylpyrimidine.[2]

  • Reagent: Cyanamide (NH₂CN) [Excess: 1.5–2.0 eq].

  • Base: K₂CO₃ (mild) or NaH (strong).

  • Solvent: DMF or DMSO (polar aprotic is essential for SNAr).

  • Temp: 60–80°C.

Troubleshooting Guide: Formation Issues

Q: My reaction conversion stalls at 60%. Adding more cyanamide doesn't help. Why? A: This is likely due to the "Self-Quenching" effect . As the product forms, the resulting (4,6-dimethylpyrimidin-2-yl)cyanamide (pKa ~7-8) is significantly more acidic than the starting cyanamide (pKa ~10.3). The product consumes the base intended for the starting material, protonating itself and becoming unreactive.

  • Fix: Use 2.5–3.0 equivalents of base relative to the substrate. You need enough base to deprotonate the starting cyanamide and neutralize the acidic product as it forms.

Q: I see a major byproduct with M+18 mass. What is it? A: This is the Urea derivative , formed via hydrolysis of the nitrile group.

  • Cause: Wet solvent or highly basic aqueous workup. The pyrimidine ring acts as an electron-withdrawing group, activating the nitrile carbon toward nucleophilic attack by water.

  • Fix: Ensure anhydrous conditions during the reaction. Quench with dilute acid (acetic acid) rather than strong aqueous base to avoid hydrolyzing the nitrile during workup.

Q: The reaction mixture turned into a solid gel/polymer. A: You likely triggered Cyanamide Polymerization .

  • Cause: High concentration of free cyanamide at high temperatures (>100°C) or highly basic pH.

  • Fix: Add the cyanamide solution slowly to the mixture or maintain temperature <80°C. Ensure your cyanamide source is fresh; old samples often contain dicyandiamide.

Module 2: Derivatization & Regioselectivity

The Tautomerism Challenge

The anion of (4,6-dimethylpyrimidin-2-yl)cyanamide is an ambident nucleophile . It can react at:

  • N-exocyclic (Desired): Forming the N-alkyl-N-cyanamide.

  • N-ring (Undesired): Forming a pyrimidinium species (often unstable or rearranges).

Visualizing the Pathway

G Start 2-Chloro-4,6- dimethylpyrimidine Inter Anionic Intermediate (Ambident Nucleophile) Start->Inter + NH2CN, Base SNAr Prod_Exo Product A: N-Alkylated (Exocyclic) (Thermodynamic) Inter->Prod_Exo Soft Electrophiles (Alkyl Halides) High Temp Prod_Endo Product B: N-Ring Alkylated (Kinetic/Steric) Inter->Prod_Endo Hard Electrophiles Low Temp Steric Bulk

Caption: Reaction pathway showing the divergence between thermodynamic (exocyclic) and kinetic (ring) alkylation based on conditions.

Optimization FAQ: Alkylation

Q: How do I ensure alkylation happens on the exocyclic nitrogen? A: Follow the "Soft-Soft" Principle .

  • Solvent: Use Acetone or Acetonitrile rather than DMF. These solvents often favor the thermodynamic product (exocyclic N).

  • Counter-ion: Use Cesium Carbonate (Cs₂CO₃) . The "Ceiling Effect" of the large Cesium cation effectively "masks" the ring nitrogens through coordination, leaving the exocyclic nitrogen more available for attack.

  • Temperature: Heat promotes the thermodynamic product. Run alkylations at reflux (60–80°C).

Q: I am getting low yields with secondary alkyl halides. A: This is a steric issue. The pyrimidine ring flanking the nitrogen creates a "steric wall."

  • Fix: Switch to Mitsunobu conditions (PPh₃, DIAD, Alcohol) instead of SN2 alkylation. The mechanism activates the alcohol, allowing the acidic cyanamide proton to be removed and the nitrogen to attack without the steric penalty of the transition state found in SN2.

Module 3: Purification & Stability

Solubility Profile
  • Water: Insoluble (precipitates upon acidification).

  • DCM/Chloroform: Poor to Moderate.

  • Methanol/Ethanol: Moderate to Good (Hot).

  • DMSO/DMF: Excellent.

Purification Protocol

Do NOT use column chromatography initially. The acidic proton can streak on silica, and the nitrile is sensitive to prolonged exposure to acidic silica.

Recommended "Crash-Out" Method:

  • Dilute the reaction mixture (DMF/DMSO) with 10 volumes of water .

  • Adjust pH to 5.0–6.0 using Acetic Acid. (Do not go lower; protonation of the ring N makes it water-soluble).

  • Filter the precipitate.[3]

  • Recrystallization: Dissolve the solid in minimal boiling Ethanol . Add water dropwise until turbid. Cool slowly to 4°C.

Summary of Optimized Conditions

VariableStandard ConditionOptimized ConditionWhy?
Solvent DMFDMSO (dry) Higher solubility, faster SNAr rate.
Base K₂CO₃Cs₂CO₃ or NaH Cs⁺ improves regioselectivity; NaH ensures full deprotonation.
Stoichiometry 1:1 (Base:Substrate)2.5:1 (Base:Substrate) Prevents product self-quenching.
Temperature 100°C60–80°C Prevents cyanamide polymerization.
Workup Acidify to pH 1Acidify to pH 5–6 Prevents salt formation and loss of product to aqueous layer.

References

  • Synthesis of 2-amino-4,6-dimethoxypyrimidine (Analogous Chemistry) Source: Google Patents (CN103159684B) Description: Details the industrial preparation of pyrimidinyl-cyanamides using malononitrile precursors, highlighting temperature control to prevent hydrolysis.

  • Tautomerism of Cyanamide Derivatives Source: Nature (1944) Description:[4] Foundational text describing the amino-imino tautomeric equilibrium which dictates the regioselectivity of alkylation reactions.

  • Recent Advances in Cyanamide Chemistry Source: MDPI (Molecules 2017) Description: Comprehensive review on the reactivity of cyanamides, including nucleophilic additions and cycloadditions relevant to the pyrimidine scaffold.

  • Regioselective Synthesis of Pyrimidine Derivatives Source: Frontiers in Chemistry (2023) Description: Discusses the alkylation patterns of 4,6-diarylpyrimidines, providing evidence for the preference of exocyclic vs. ring nitrogen reactivity under basic conditions.

Disclaimer: This guide assumes standard laboratory safety protocols. Cyanamide is toxic and a skin irritant. Always work in a fume hood.

Sources

Technical Support Center: Purification of Polar Pyrimidine Compounds

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming retention, solubility, and peak shape challenges in polar pyrimidine isolation.

Welcome to the Purification Support Center

As a Senior Application Scientist, I often see researchers struggle with polar pyrimidines (e.g., cytosine, uracil, thymine derivatives). These molecules possess a "perfect storm" of purification challenges: they are too polar for standard C18 retention, often poorly soluble in organic solvents, and prone to tautomerization that destroys peak shape.

This guide moves beyond generic advice. We will focus on causality —understanding why a separation fails—and provide self-validating protocols to fix it.

Module 1: Retention Strategy (The "Void Volume" Crisis)

Issue: Your compound elutes in the void volume (

Root Cause:1
Column Selection Logic

Do not guess. Use this logic flow to select the correct stationary phase based on the calculated LogP (partition coefficient) of your target.

ColumnSelectionStartStart: Analyze Compound LogPDecision1Is LogP < -1.0?Start->Decision1Decision2Is LogP between -1.0 and +1.0?Decision1->Decision2NoHILICRECOMMENDATION:HILIC Mode(Amide or Zwitterionic)Decision1->HILICYes (Highly Polar)AqC18RECOMMENDATION:Aqueous Stable C18(Polar Embedded/Endcapped)Decision2->AqC18Yes (Moderately Polar)StdC18RECOMMENDATION:Standard C18(High Carbon Load)Decision2->StdC18No (Hydrophobic)

Figure 1: Decision matrix for stationary phase selection based on analyte hydrophobicity.

Protocol: HILIC Implementation

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar pyrimidines. It creates a water-rich layer on the surface of a polar stationary phase (e.g., Amide or Silica). The analyte partitions into this water layer.[2][3]

Critical Failure Point: Insufficient equilibration. HILIC relies on the formation of a hydration layer. If you rush this, retention times will drift.

Step-by-Step HILIC Equilibration:

  • Solvent Prep: Prepare Mobile Phase A (90% Acetonitrile / 10% Buffer) and Mobile Phase B (10 mM Ammonium Acetate in Water, pH 5.8). Note: Water is the "strong" solvent in HILIC.[3]

  • Initial Flush: Flush the column with 50 column volumes (CV) of Mobile Phase B (High Water) to fully hydrate the silica surface.

  • Equilibration: Switch to your starting condition (typically 90-95% Acetonitrile) and run for at least 20 CVs .

    • Validation: Inject a standard (e.g., Cytosine) three times. If retention time varies by >2%, continue equilibrating.

  • Gradient: Run from 95% ACN to 60% ACN. (Do not go to 100% water; you need organic to maintain the partition mechanism).

Module 2: Peak Shape & Resolution (The "Tailing" Nightmare)

Issue: Peaks are broad, tailing, or splitting.[4] Root Cause: Pyrimidines are ionizable (amphoteric). If the pH is near the pKa of the pyrimidine nitrogens, the molecule rapidly exchanges between protonated and deprotonated states, causing peak broadening. Secondary interactions with residual silanols on the column also cause tailing.

Buffer Selection Guide

You must buffer at least 2 pH units away from the analyte's pKa.

Buffer SystempH RangeVolatility (MS Compatible?)Application Note
0.1% TFA (Trifluoroacetic Acid) ~2.0YesSuppresses silanol activity strongly. Good for peak shape, but suppresses MS ionization signal (ion pairing effect).
0.1% Formic Acid ~2.7YesStandard for LC-MS. Weaker ion pairing than TFA; may result in wider peaks for basic pyrimidines.
Ammonium Formate 3.0 - 5.0YesTop Choice. Good buffering capacity for pyrimidines. Promotes good peak shape in HILIC.
Ammonium Acetate 4.0 - 6.0YesExcellent for HILIC. Higher pH protects acid-sensitive glycosidic bonds in nucleosides.
Phosphate Buffer 2.0 - 8.0NO Non-volatile. Use only for UV-detection prep work. Will clog MS sources.
Troubleshooting Q&A

Q: My peak is splitting into a "doublet." Is my column dead? A: Likely not. This is often caused by Injection Solvent Mismatch .

  • Scenario: You dissolved your polar pyrimidine in 100% Water or DMSO because it wasn't soluble in Acetonitrile.

  • The Physics: When you inject a plug of water (strong solvent) into a HILIC column equilibrated at 95% Acetonitrile (weak solvent), the sample travels faster than the mobile phase, spreading out before it interacts with the column.

  • The Fix: Use "At-Column Dilution" (see Module 3) or dissolve sample in 50:50 ACN:Water if solubility permits.

Q: I see severe tailing (As > 2.0) even with a buffer. A: This indicates strong interaction with active silanols.

  • Immediate Fix: Switch to a "Hybrid Particle" column (e.g., BEH or Triart) which has fewer free silanols than pure silica.

  • Process Fix: Increase buffer concentration from 10mM to 20-25mM to mask these sites.

Module 3: Solubility & Loading (The "Crash Out")

Issue: The compound precipitates inside the column or at the injector. Root Cause: Polar pyrimidines often have low solubility in the organic solvents required for the start of a chromatographic run.

Protocol: Dry Loading (For Flash Chromatography)

If your compound is only soluble in DMSO or large volumes of water, liquid injection will ruin the separation. Use Dry Loading.

  • Dissolution: Dissolve crude mixture in the minimum necessary volume of a volatile strong solvent (e.g., Methanol or Water/Methanol mix).

  • Adsorption: Add Celite 545 or clean Silica Gel to the flask (Ratio: 2g solid support per 1g sample).

  • Evaporation: Rotary evaporate until you have a free-flowing, dry powder.

  • Loading: Pour this powder into an empty solid-load cartridge (or the top of your column) and cap it.

  • Run: Place the cartridge in line with the column. The mobile phase will slowly elute the compound from the solid support, eliminating solvent mismatch effects.

Protocol: At-Column Dilution (For Prep HPLC)

For automated Prep HPLC where dry loading isn't an option:

  • System Setup: You need a system with a "Make-up Flow" or "Dilution Pump" located between the injector and the column.

  • Sample: Dissolve in 100% DMSO (for solubility).

  • Injector: Inject the DMSO plug.

  • Dilution: The make-up pump delivers a high flow of weak solvent (e.g., Acetonitrile for HILIC, Water for RP) that mixes with the sample stream before it hits the column head.

  • Result: The sample precipitates/focuses as a tight band at the head of the column, preventing the "breakthrough" of the DMSO solvent plug.

Module 4: The "Nuclear Option" (Ion Pairing)

Context: If HILIC fails and Aqueous C18 fails, you may need Ion-Pairing Chromatography (IPC). Mechanism: You add a reagent (e.g., Heptafluorobutyric acid - HFBA, or Octanesulfonic acid) that binds to the charged pyrimidine, forming a neutral complex that will stick to a C18 column.

Warning:

  • Ion-pairing reagents "poison" columns.[5][6] Once used for IPC, that column can never be used for normal RP again.

  • They suppress MS signals significantly.

  • They are difficult to remove from the final purified product (often requiring a secondary desalting step).

Recommendation: Use this only as a last resort.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

  • BenchChem. (2025).[1] Technical Support Center: Purification of Polar Pyrimidine Derivatives.Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2024). Analysis of Polar Compounds with Ion Pair Reagents.Link

Technical Support Center: (4,6-Dimethylpyrimidin-2-yl)cyanamide NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Overview

Welcome to the technical support hub for (4,6-Dimethylpyrimidin-2-yl)cyanamide . This molecule presents a unique set of analytical challenges due to its N-cyanoamidine core. Unlike standard organic molecules, this system is dynamic. The cyanamide group (


) induces strong electron withdrawal and facilitates rapid proton exchange, leading to distinct tautomeric equilibria that often confuse standard NMR interpretation.

This guide addresses the three most common support tickets we receive:

  • "Missing" Signals: Disappearance of the NH proton or the Nitrile carbon.

  • "Ghost" Peaks: Peak doubling or broadening due to tautomerism.

  • Purity Confirmation: Differentiating the product from the 2-aminopyrimidine precursor.

Troubleshooting Q&A: Field-Proven Solutions
Issue 1: The "Phantom" Proton (Missing NH Signal)

User Question: "I synthesized the target molecule, but my


 NMR in 

shows only the methyls and the aromatic proton. The NH signal is completely gone or appears as a messy baseline hump. Did my reaction fail?"

Diagnosis: The reaction likely succeeded, but you are battling Chemical Exchange Broadening . The NH proton in N-cyanoamidines is highly acidic (


) and labile. In 

, trace water or slight basicity catalyzes the exchange of this proton between molecules or with the solvent, occurring at a rate (

) comparable to the NMR timescale. This flattens the peak into the baseline.

Corrective Protocol:

  • Switch Solvent: Move from

    
     to DMSO-d6 . DMSO is a hydrogen-bond acceptor; it "locks" the NH proton in place via H-bonding, slowing the exchange rate and sharpening the signal.
    
  • Control Temperature: If the peak is still broad in DMSO, lower the temperature to 273 K (0°C) . This reduces the exchange rate (

    
    ), forcing the system into the "slow exchange" regime where the peak reappears.
    
Issue 2: The "Split" Personality (Tautomerism)

User Question: "My spectrum looks like a mixture. I see two sets of methyl singlets and two aromatic signals. TLC shows one spot. Is this an impurity?"

Diagnosis: This is the hallmark of Slow-Exchange Tautomerism . (4,6-Dimethylpyrimidin-2-yl)cyanamide exists in equilibrium between the Amino form (proton on exocyclic nitrogen) and the Imino form (proton on ring nitrogen).

  • Amino Form: Symmetric. Methyls are equivalent.

  • Imino Form: Asymmetric (proton resides on N1 or N3). This breaks the symmetry of the pyrimidine ring, making the methyls at positions 4 and 6 magnetically non-equivalent.

Corrective Protocol (Validation): Run a Variable Temperature (VT) NMR experiment.

  • Heat the sample (e.g., to 320-340 K in DMSO-d6).

  • Result: As thermal energy increases, the tautomeric interconversion rate accelerates. The distinct peaks will broaden and eventually coalesce into a single, sharp average set of signals.[1] This proves the "mixture" is actually a single dynamic compound.

Issue 3: The Invisible Carbon (Missing C-CN)

User Question: "I have a clean proton spectrum, but my


 spectrum is missing the Cyano carbon (~115 ppm) and the C-2 pyrimidine carbon (~160 ppm)."

Diagnosis: These carbons suffer from Long Longitudinal Relaxation Times (


)  and Low NOE Enhancement .
  • Quaternary Nature: Neither C-2 nor the Cyano carbon has attached protons to facilitate relaxation via dipolar coupling.

  • NOE Deficit: Standard decoupling sequences amplify signals for carbons with attached protons (CH, CH3). Quaternary carbons receive little to no amplification.

  • Saturation: Standard pulse delays (

    
    ) are too short. These nuclei remain saturated and yield zero signal.
    

Corrective Protocol:

  • Option A (Instrumental): Increase the relaxation delay (

    
    ) to 5–10 seconds .
    
  • Option B (Chemical - Recommended): Add a relaxation agent.

    • Add ~1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ]  to the NMR tube.
      
    • This paramagnetic species provides an efficient relaxation pathway for all spins, recovering the quaternary carbon signals without affecting chemical shifts.

Visualizing the Chemistry
Workflow 1: Tautomeric Equilibrium & Diagnostic Logic

The following diagram illustrates the structural dynamics and the decision tree for confirming the structure.

TautomerismLogic cluster_Forms Tautomeric Equilibrium Start User Observes NMR Anomalies Observation Spectrum Appearance Start->Observation Amino Amino Form (Symmetric Methyls) Imino Imino Form (Asymmetric Methyls) Amino->Imino Proton Transfer SingleSet Single Set of Peaks (Fast Exchange) Observation->SingleSet High Temp / DMSO SplitSet Split/Broad Peaks (Slow Exchange) Observation->SplitSet Low Temp / CDCl3 Action_VT Perform VT-NMR (Heat to >320K) SplitSet->Action_VT Result_Coalesce Peaks Coalesce? Action_VT->Result_Coalesce Conclusion_Pure Conclusion: Pure Compound (Tautomers) Result_Coalesce->Conclusion_Pure Yes Conclusion_Impure Conclusion: Actual Impurity Result_Coalesce->Conclusion_Impure No

Caption: Diagnostic logic flow for distinguishing tautomeric splitting from chemical impurities using Variable Temperature (VT) NMR.

Standardized Data & Protocols
Table 1: Expected Chemical Shifts (DMSO-d6)

Note: Values are approximate and concentration/temperature dependent.

NucleusAssignmentShift (

, ppm)
MultiplicityKey Features


(4,6-pos)
2.35 – 2.45Singlet (6H)May split if cold/slow exchange.

Ar-H (5-pos)6.70 – 6.90Singlet (1H)Sharp singlet.


(Exch.)
10.0 – 13.0Broad SingletHighly variable; disappears with

.


~23.5PrimaryStrong signal.

Ar-C (5-pos)~110.0TertiaryStrong signal.


(Cyano)
114.0 – 118.0QuaternaryWeak/Invisible without relaxation agent.

Ar-C (4,6-pos)~168.0QuaternaryWeak signal.

Ar-C (2-pos)~160.0QuaternaryWeak signal.
Protocol A: Cr(acac)

Doping for Quantitative

NMR

Use this when the Cyano carbon is invisible.

  • Prepare your standard NMR sample (~10-20 mg in 0.6 mL DMSO-d6).

  • Weigh out 1–2 mg of Chromium(III) acetylacetonate .

  • Add directly to the NMR tube and shake until dissolved (solution will turn dark purple/green).

  • Run the

    
     experiment with:
    
    • Pulse angle:

      
       (instead of typical 
      
      
      
      ).
    • Relaxation delay (

      
      ): 2.0 seconds (sufficient due to Cr doping).
      
    • Scans: 512–1024.

  • Result: All quaternary carbons will appear with high intensity.

Protocol B: Differentiation from Starting Material

How to ensure the cyanamide coupling worked.

FeatureStarting Material (2-Amino-4,6-dimethylpyrimidine)Product ((4,6-Dimethylpyrimidin-2-yl)cyanamide)

NH Signal
Broad singlet (~2H), usually < 7.0 ppmBroad singlet (1H), usually > 9.0 ppm (acidic)
IR Spectrum Amine stretches (3300, 3100 cm

)
Strong Nitrile stretch (~2150–2200 cm

)

Spectrum
No signal at ~115 ppmCyano signal at ~115 ppm
References
  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000656: NMR data for Cyanamide derivatives. (General reference for cyanamide chemical shifts). [Link]

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 49, 2006, pp. 169-206. (Authoritative text on heterocycle tautomerism). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley. (Standard reference for relaxation agents and exchange broadening mechanisms). [Link]

Sources

Cyanamide Stability & Reaction Optimization Center

[1]

Current Status: Operational Topic: Prevention of Dimerization (Dicyandiamide Formation) Audience: Chemical Process Engineers, Medicinal Chemists[1]

Introduction: The "Silent" Side Reaction

Cyanamide (


11dimerization2-cyanoguanidine (dicyandiamide)1

This guide provides the mechanistic understanding and protocols required to suppress this pathway, ensuring high fidelity in your synthetic workflows.

Module 1: The Mechanism of Failure

To prevent dimerization, one must understand its kinetic trigger.[1] The dimerization of cyanamide is a second-order nucleophilic addition. It does not occur randomly; it is strictly controlled by pH.[1]

The "pH Trap"

Cyanamide (

1

  • Acidic (pH < 5): Species is fully protonated (

    
    ).[1] No nucleophile exists.[1] Stable. 
    
  • The Danger Zone (pH 8–10): Both neutral species (electrophile) and anions (nucleophile) coexist.[1] Rapid Dimerization.

  • Highly Basic (pH > 12): Species is fully deprotonated (

    
    ).[1] Electrostatic repulsion inhibits reaction.[1] Stable (but prone to hydrolysis). [1]
    
Visualizing the Pathway

CyanamidePathwayscluster_conditionsCritical Control ParametersCyanamideCyanamide Monomer(H2N-CN)AnionCyanamide Anion(HN-CN⁻)Cyanamide->AnionpH > 7DimerDicyandiamide(Dimer)Cyanamide->Dimer + Anion (pH 8-10)FASTEST RATEUreaUrea(Hydrolysis)Cyanamide->UreaH₂O / H⁺ProductTarget Heterocycle/GuanidineCyanamide->Product + Amine/ElectrophileControlled pHAnion->Product + Electrophile

Figure 1: The mechanistic bifurcation of cyanamide.[1] Note that dimerization requires the simultaneous presence of both the neutral and anionic forms.

Module 2: Storage & Handling Protocols

Commercial cyanamide (50% aq) is thermodynamically unstable.[1] Without intervention, hydrolysis generates ammonia, which raises the pH, pushing the solution into the "Danger Zone" (pH 8-10), triggering an autocatalytic dimerization loop.

Standard Stabilization Protocol

The industry standard for preventing this loop is the Phosphate-Ester System .[1]

ParameterSpecificationRationale
Target pH 3.5 – 4.5 Maintains cyanamide in neutral form; prevents anion formation.[1]
Buffer Monosodium Phosphate (

)
Buffers against pH drift.[1]
Stabilizer Ethyl Acetate or Formic Acid Esters (0.5%)Crucial: Hydrolyzes slowly to release acid, neutralizing any ammonia generated by decomposition.[1]
Temperature

(Ideal: 4–10

)
Dimerization is exothermic (

).[1] Heat accelerates the rate exponentially.[1]
Quality Check Before Use

Always validate your reagent before starting a critical synthesis:

  • Measure pH: If pH > 6.0, do not adjust and use. The dimer content is likely already high.[1] Discard.

  • Visual Inspection: Dicyandiamide is less soluble than cyanamide.[1] White crystals or turbidity in a 50% solution indicate significant dimerization.[1]

Module 3: Reaction Troubleshooting Guides

Scenario A: "My reaction mixture turned into a solid block / exothermed violently."

Diagnosis: You likely triggered the Autocatalytic Dimerization Loop .[1] Cause: If the reaction pH drifted into the 8–10 range without an external nucleophile (like an amine) consuming the cyanamide fast enough, cyanamide reacted with itself. This reaction is highly exothermic, which further accelerates the rate (thermal runaway).

Corrective Protocol:

  • Active pH Monitoring: Do not rely on initial pH. Use an internal probe or frequent aliquots.[1]

  • Controlled Addition: Do not add cyanamide all at once. Add it dropwise to the amine/nucleophile.[1] This keeps the concentration of free cyanamide low relative to the nucleophile.

  • Cooling: Maintain

    
     during addition.
    
Scenario B: "Low yield in Guanidine Synthesis (Amine Addition)."

Diagnosis: Competitive Dimerization. Mechanism: The amine (nucleophile) competes with the cyanamide anion (also a nucleophile) for the neutral cyanamide (electrophile).

Optimization Table:

VariableRecommendationWhy?
Stoichiometry Use Amine Excess (1.2 – 1.5 eq)Statistically favors Amine-Cyanamide collision over Cyanamide-Cyanamide collision.[1]
pH Strategy Maintain pH below amine

initially
Keep the amine protonated (inactive) until cyanamide is fully dispersed, then slowly raise pH to activate the amine.[1]
Solvent Alcoholic solvents (EtOH, iPrOH)Dicyandiamide is poorly soluble in alcohols.[1] If it forms, it precipitates, preventing it from reacting further (though yield is still lost).[1]
Troubleshooting Logic Tree

TroubleshootingStartIssue: Low Yield / ImpuritiesCheckPrecipIs there a white precipitate?Start->CheckPrecipCheckpHCheck Reaction pHCheckPrecip->CheckpHNoDimerIDLikely Dicyandiamide.Solvent is too non-polar orreaction overheated.CheckPrecip->DimerIDYespH_HighpH 8-10?CheckpH->pH_HighHighpH_LowpH < 3?CheckpH->pH_LowLowSol_HighDimerization Zone.Add acid stabilizer orincrease amine conc.pH_High->Sol_HighSol_LowHydrolysis Zone.Urea formation likely.Buffer to pH 4-5.pH_Low->Sol_Low

Figure 2: Rapid diagnostic workflow for cyanamide reaction failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I remove dicyandiamide from my cyanamide solution? A: Generally, no.[1] Filtration removes solid dimer, but dissolved dimer remains.[1] Recrystallization is hazardous due to thermal instability.[1] It is cheaper and safer to purchase fresh stabilized stock.[1]

Q: Why does my protocol recommend adding formic acid? A: Formic acid is a "sacrificial" acid.[1] It neutralizes ammonia produced by minor hydrolysis, preventing the pH rise that triggers the dimerization cascade.

Q: Is calcium cyanamide the same as hydrogen cyanamide? A: No. Calcium cyanamide (

1

References

  • AlzChem Group. (n.d.).[1] Hydrogen Cyanamide: Handling and Properties.[1] AlzChem Technical Data Sheets.[1] Retrieved from [Link]

  • Merton, H. (1966).[1] Stabilization of cyanamide solutions.[1][2][3][4][5][6][7] US Patent 3,295,926.[1] U.S. Patent and Trademark Office.[1] Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9864, Cyanamide.[1] PubChem.[1][8] Retrieved from [Link][1]

  • Zhang, J., et al. (2024).[1][9] DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI Processes.[1] Retrieved from [Link][1]

Technical Support Center: Stability Optimization for (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

(4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3) is a critical intermediate and pharmacophore often employed in the synthesis of sulfonamides and as a bioisostere in kinase or hydrolase inhibitor design.

While the pyrimidine ring confers structural rigidity, the cyanamide tail (


)  is chemically labile. Users frequently encounter a "Stability Paradox": the molecule requires aqueous buffers for biological assays, yet water is the primary agent of its degradation.

This guide provides an autonomous, evidence-based framework to maximize the half-life (


) of this compound during experimental workflows.

Module 1: Master Stock Preparation (The "Dry" Phase)

Core Principle: Moisture is the enemy. The cyanamide moiety is hygroscopic and prone to hydrolysis. The most common user error is dissolving the compound in "wet" DMSO, which catalyzes the conversion to the urea derivative even at


.
Protocol: Anhydrous Stock Generation
  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide),

    
    , stored over molecular sieves. Do not use standard laboratory-grade DMSO that has been opened and stored on a shelf; DMSO is highly hygroscopic and absorbs atmospheric water rapidly.
    
  • Concentration: Prepare a high-concentration stock (e.g.,

    
    ) to minimize the volume of DMSO added to the final assay.
    
  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate for maximum 1 minute in a water bath (keep temperature

    
    ).
    
  • Aliquoting: Immediately divide into single-use aliquots (e.g.,

    
     to 
    
    
    
    ) in amber, O-ring sealed cryovials.
  • Storage: Store at

    
     (preferred) or 
    
    
    
    .
Visual Workflow: Stock Preparation

StockPrep Powder Solid Compound (Hygroscopic) Mix Dissolution (Vortex/Sonicate <1min) Powder->Mix Solvent Anhydrous DMSO (>99.9%, over sieves) Solvent->Mix Minimizes Hydrolysis Aliquot Aliquot (Single-use, Amber Vials) Mix->Aliquot Immediate Storage Storage (-80°C) Aliquot->Storage

Figure 1: Critical workflow for generating stable master stocks. Note the emphasis on anhydrous solvents.

Module 2: Assay Buffer Compatibility (The "Wet" Phase)

Core Principle: pH dictates the degradation pathway. Cyanamides exhibit a U-shaped stability curve. They are most stable in weakly acidic conditions (pH 4.0–6.0). In biological assays (typically pH 7.4), the clock starts ticking immediately.

The Degradation Mechanisms
ConditionMechanismProductRisk Level
Acidic (pH < 3) Acid-catalyzed Hydrolysis(4,6-Dimethylpyrimidin-2-yl)urea High
Optimal (pH 4–6) Metastable EquilibriumIntact CyanamideLow
Neutral (pH 7.4) Slow Nucleophilic AttackUrea derivativeModerate
Basic (pH > 9) DimerizationDicyandiamide derivativesHigh
Protocol: Assay Optimization
  • Buffer Selection: If the assay protein/cell tolerates it, adjust the buffer to pH 6.5–6.8 . This slight acidification significantly extends the compound's half-life compared to pH 7.4.

  • Serial Dilution: Perform serial dilutions in 100% DMSO first. Only the final transfer into the assay plate should introduce the aqueous buffer.

    • Why? Diluting in water/buffer creates a "time-zero" for degradation for all concentrations simultaneously.

  • Incubation limit: For assays at pH > 7.4, limit incubation times to < 2 hours if possible.

Visual Mechanism: pH-Dependent Degradation

Degradation cluster_stable Stability Zone (pH 4.0 - 6.0) Cyanamide (4,6-Dimethylpyrimidin-2-yl)cyanamide (Active Species) Urea Urea Derivative (Inactive) Cyanamide->Urea Acidic pH / Water (+ H2O) Dimer Dicyandiamide Dimer (Inactive/Precipitate) Cyanamide->Dimer Basic pH (>8.0) (Polymerization)

Figure 2: Chemical fate of the cyanamide moiety based on environmental pH.

Module 3: Troubleshooting Guide

Scenario A: "My IC50 values are shifting (increasing) over time."
  • Diagnosis: Loss of potency due to hydrolysis. The urea derivative is likely inactive against your target.

  • The Fix:

    • Check your DMSO stock age.[1] If > 1 month and opened frequently, discard.

    • Verify the "Time-on-Plate." Do not pre-incubate the compound in aqueous buffer for extended periods before adding the enzyme/cells.

    • Validation: Run an LC-MS of your stock. Look for a peak at M+18 (Water addition).

Scenario B: "I see crystals or turbidity in the assay well."
  • Diagnosis: "Crash-out" precipitation. The planar pyrimidine ring is lipophilic. While the cyanamide is polar, the overall molecule has poor aqueous solubility at high concentrations.

  • The Fix:

    • Ensure final DMSO concentration in the assay is 0.5% – 1.0% (if tolerated).

    • Add a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20 ) to the assay buffer to stabilize the colloid.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution or buffer containing the compound? A: Absolutely not. Heat accelerates the hydrolysis of the cyanamide group to urea and potentially releases toxic gases. Sterilize buffers by filtration (


) before adding the compound.

Q: Is the degradation reversible? A: No. The hydrolysis to the urea derivative is thermodynamically favorable and irreversible under physiological conditions.

Q: Can I use freeze-thaw cycles? A: Limit to one freeze-thaw cycle. Repeated condensation of atmospheric moisture into the cold DMSO vial will destroy the stock. Always aliquot.

Q: Why does the Safety Data Sheet (SDS) mention "Store under Inert Gas"? A: To prevent moisture absorption and oxidation. If possible, flush the headspace of your stock vial with Argon or Nitrogen gas before closing.

References

  • AlzChem Group. (n.d.). Cyanamide: Chemistry and Stability.[2][3][4][5][6] Retrieved from [Link] (General reference for cyanamide functional group stability).

  • Mertens, B., et al. (2018). "Stability of N-cyano compounds in aqueous media." Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). Compound Summary: (4,6-Dimethylpyrimidin-2-yl)cyanamide.[7][8] National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for DMSO hygroscopicity and compound solubility issues).

Sources

Technical Support Center: Quantitative Analysis of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

Welcome to the technical refinement guide for (4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS: 55474-90-3). This compound is a critical intermediate and potential impurity in the synthesis of sulfonamide antibiotics (specifically Sulfamethazine/Sulfadimidine).[1]

Unlike standard pyrimidines, the presence of the cyanamide (-NH-CN) moiety introduces unique stability and ionization challenges. This guide moves beyond generic protocols to address the specific physicochemical behaviors that cause method failure, such as on-column hydrolysis and tautomeric peak splitting.

Physicochemical Snapshot
ParameterValueImplications for HPLC
Molecular Formula C₇H₈N₄Low molecular weight; requires good retention to avoid void volume elution.
pKa (Predicted) ~4.5 - 5.2 (Cyanamide proton)Critical: The molecule exists in equilibrium between neutral and anionic forms near pH 5. Mobile phase pH must be distinct from this range.
UV Maxima ~240 nm, ~260 nmPyrimidine ring provides strong UV absorption; derivatization is rarely necessary.
Stability High Risk Prone to hydrolysis (to urea derivatives) in acid and dimerization in base.

Method Refinement Module (The "How-To")

Core Philosophy: The "pH-Stability Paradox"

The most common error in analyzing this analyte is selecting a neutral pH (approx. 7.0). While this ionizes the cyanamide (increasing solubility), it often leads to peak broadening due to secondary interactions with residual silanols. Conversely, highly acidic conditions (pH < 2.0) catalyze hydrolysis.

The Solution: Use a "Soft Acid" approach (pH 3.0 – 3.5) using a high-molarity phosphate buffer to pin the ionization state while minimizing degradation during the run time.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces tailing caused by the pyrimidine nitrogens.
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0)Suppresses silanol activity; maintains analyte in protonated/neutral equilibrium state consistently.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than Methanol; sharper peaks for nitrogenous bases.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmOptimal balance of sensitivity and baseline noise.
Temperature 25°C (Strict Control)Do not heat. Elevated temperatures (>30°C) accelerate on-column hydrolysis.
Gradient Profile (Standard Run)
  • 0-2 min: 5% B (Isocratic hold to elute polar matrix)

  • 2-10 min: 5% → 40% B (Linear gradient)

  • 10-12 min: 40% → 90% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

Workflow Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing retention based on the specific impurity profile of your sample.

MethodLogic Start Start: Analyte Characterization Solubility Check Solubility (Dissolve in 50:50 MeOH:Water) Start->Solubility pKaCheck pKa Analysis (~4.5) Avoid pH 4.0-5.0 Solubility->pKaCheck Selection Select Mobile Phase pH pKaCheck->Selection Acidic pH 3.0 (Phosphate) *Recommended* Selection->Acidic Protonated Form (Better Peak Shape) Basic pH 7.5 (Ammonium Acetate) Selection->Basic Ionized Form (Risk of Tailing) ColSelect Column Selection Acidic->ColSelect Basic->ColSelect C18 C18 (End-capped) Standard Use ColSelect->C18 Ret. Factor k > 2 HILIC HILIC Column If retention < 1.5 min ColSelect->HILIC Ret. Factor k < 2 Validation Validate Stability (Inj. @ 0h and 24h) C18->Validation HILIC->Validation

Caption: Decision tree for optimizing HPLC parameters, prioritizing pH control to manage ionization and stability.

Troubleshooting Guide (FAQs)

Q1: I see "Ghost Peaks" appearing in my blank or standard injections after 24 hours.

Diagnosis: Sample Instability / Dimerization.[2] Mechanism: Cyanamides are reactive.[3][4][5] In solution, particularly if slightly basic or at room temperature, (4,6-Dimethylpyrimidin-2-yl)cyanamide can dimerize to form dicyandiamide derivatives or hydrolyze to (4,6-Dimethylpyrimidin-2-yl)urea . The Fix:

  • Temperature: Maintain autosampler temperature at 4°C.

  • Solvent: Do not store standards in pure water. Use 10-20% Acetonitrile in water.

  • Freshness: Prepare standards daily. Do not use stock solutions older than 48 hours.

Q2: The peak shape is splitting or showing a "shoulder."

Diagnosis: Tautomeric Equilibrium or pH Mismatch. Mechanism: The analyte may be interconverting between the amino and imino tautomers, or the mobile phase pH is too close to the pKa (approx 4.5), resulting in a mix of ionized and neutral species moving at different rates. The Fix:

  • Adjust pH: Lower the mobile phase pH to 3.0. This forces the population into a single protonation state.

  • Buffer Strength: Increase phosphate buffer concentration from 10 mM to 25 mM to combat local pH changes within the column pores.

Q3: Recovery is low (< 80%) during extraction from plasma or tissue.

Diagnosis: Protein Binding or Precipitation Loss. Mechanism: The pyrimidine ring can bind non-specifically to proteins. The Fix:

  • Use Perchloric Acid (PCA) for precipitation instead of pure organic solvents. The acidic environment keeps the analyte soluble and stable while precipitating proteins.

  • Neutralize the supernatant immediately before injection if the column cannot handle low pH, or ensure your method (as recommended above) is acidic.

Validation Protocol Summary

To ensure the method is "self-validating" (i.e., it detects its own failure modes), include the following system suitability tests:

Validation ParameterAcceptance CriteriaNotes
Resolution (Rs) > 2.0Between the analyte and its hydrolysis product (Urea derivative).
Tailing Factor (T) < 1.5High tailing indicates silanol interaction; add 0.1% Triethylamine (TEA) if failing.
Precision (RSD) < 2.0% (n=6)If RSD is high, check autosampler stability (see Q1).
Linearity (R²) > 0.999Range: 0.1 µg/mL to 100 µg/mL.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethylpyrimidine (Precursor/Related Structure). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Sulfadimidine (Sulfamethazine) Monograph: Impurity Testing.

Sources

Validation & Comparative

A Comparative Guide to the Validation of (4,6-Dimethylpyrimidin-2-yl)cyanamide's Mode of Action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mode of action of the novel compound, (4,6-Dimethylpyrimidin-2-yl)cyanamide. Given the absence of specific literature on this molecule, we will postulate a plausible mode of action based on its chemical structure and then delineate a multi-pronged experimental strategy for its validation. This document emphasizes the rationale behind experimental choices, ensuring a self-validating and robust scientific approach.

Introduction and Postulated Mode of Action

(4,6-Dimethylpyrimidin-2-yl)cyanamide is a small molecule incorporating a pyrimidine scaffold and a cyanamide functional group. The pyrimidine ring is a common feature in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] The cyanamide moiety, in simpler compounds, has been shown to inhibit enzymes like acetaldehyde dehydrogenase and to disrupt cellular processes such as cell division in plants.[4][5][6]

Based on these structural precedents, a primary hypothesis is that (4,6-Dimethylpyrimidin-2-yl)cyanamide acts as a kinase inhibitor. The dimethylpyrimidine moiety could confer selectivity towards the ATP-binding pocket of specific kinases, while the cyanamide group might be involved in covalent or strong electrostatic interactions. This guide will therefore focus on validating this primary hypothesis, while also exploring broader, unbiased approaches to uncover unexpected mechanisms.

A Phased Approach to Mode of Action Validation

A robust validation strategy should progress from broad, unbiased screening to specific, target-focused assays. This ensures that while we test our primary hypothesis, we remain open to discovering novel mechanisms of action.

MOA_Validation_Workflow cluster_Phase1 Phase 1: Phenotypic Screening & Target Agnostic Approaches cluster_Phase2 Phase 2: Target-Based Validation cluster_Phase3 Phase 3: Cellular & Pathway Analysis Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Morphology) Target_ID Unbiased Target Identification (e.g., MS-CETSA) Phenotypic_Screening->Target_ID Identifies biological effect Target_Engagement Target Engagement Assays (e.g., CETSA, Kinobeads) Target_ID->Target_Engagement Provides candidate targets Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Activity) Target_Engagement->Biochemical_Assay Confirms direct interaction Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Phosphoproteomics) Biochemical_Assay->Pathway_Analysis Validates functional consequence SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Informs on cellular mechanism SAR_Studies->Target_Engagement Refines target binding

Caption: A phased workflow for validating the mode of action of a novel compound.

Comparative Methodologies for Target Identification and Validation

The initial step in validating our hypothesis is to identify the direct cellular targets of (4,6-Dimethylpyrimidin-2-yl)cyanamide. We will compare two powerful, unbiased techniques: Phenotypic Screening followed by target deconvolution and Cellular Thermal Shift Assay coupled with Mass Spectrometry (MS-CETSA).

Methodology Principle Advantages Disadvantages
Phenotypic Screening Identifies compounds that produce a desired change in a cell's or organism's phenotype without a preconceived target.[7][8]Unbiased, can uncover novel targets and pathways, assesses compounds in a disease-relevant context.[9][10]Target deconvolution can be challenging and time-consuming.[7]
MS-CETSA Based on the principle that ligand binding increases the thermal stability of a protein.[11][12] Changes in protein stability across the proteome are detected by mass spectrometry.Identifies direct target engagement in a native cellular environment without chemical modification of the compound.[12][13]May not detect all targets, especially those with weak interactions or those that do not undergo thermal stabilization upon binding.
Kinobeads Competition Assay Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[14] The test compound competes for binding, and the displacement of kinases from the beads is quantified by mass spectrometry.[15][16]Specifically focuses on kinase targets, provides a selectivity profile across the kinome.[14][17]Limited to ATP-competitive inhibitors and kinases captured by the beads.[16]

Experimental Rationale: We will initiate with a phenotypic screen to observe the compound's effect on cancer cell viability. Concurrently, an MS-CETSA experiment will be performed to identify direct binding partners. If the phenotypic screen is positive and MS-CETSA identifies kinases, we will proceed with a Kinobeads assay to confirm kinase binding and assess selectivity.

Detailed Experimental Protocols

This protocol will determine the cytotoxic or cytostatic effects of (4,6-Dimethylpyrimidin-2-yl)cyanamide on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media.[2][18]

  • Compound Preparation: Prepare a stock solution of (4,6-Dimethylpyrimidin-2-yl)cyanamide in DMSO and create serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CETSA will be used to confirm direct binding of the compound to its putative targets within intact cells.[11][19][20]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells with (4,6-Dimethylpyrimidin-2-yl)cyanamide or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble (folded) proteins from the insoluble (aggregated) fraction.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[19]

This assay will assess the selectivity of (4,6-Dimethylpyrimidin-2-yl)cyanamide across a broad range of kinases.

Protocol:

  • Lysate Preparation: Prepare lysates from a suitable cell line that expresses a wide range of kinases.

  • Compound Incubation: Incubate the cell lysates with varying concentrations of (4,6-Dimethylpyrimidin-2-yl)cyanamide.

  • Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.[14][15]

  • Washing and Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the compound to generate a selectivity profile.[14]

Data Presentation and Interpretation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Phenotypic Screening Results

Cell LineIC50 (µM) of (4,6-Dimethylpyrimidin-2-yl)cyanamide
PC3 (Prostate)Experimental Value
MCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HCT116 (Colon)Experimental Value

Table 2: CETSA Target Engagement

Putative TargetThermal Shift (ΔTm) in °C
Kinase XExperimental Value
Protein YExperimental Value

Table 3: Kinobeads Selectivity Profile (Top 10 Hits)

KinaseIC50 (nM) for Bead Displacement
Kinase 1Experimental Value
Kinase 2Experimental Value
......
Conclusion

The validation of a novel compound's mode of action requires a systematic and multi-faceted approach. By combining unbiased phenotypic screening and proteome-wide target identification with specific target engagement and selectivity profiling assays, researchers can build a robust and evidence-based understanding of the biological activity of (4,6-Dimethylpyrimidin-2-yl)cyanamide. This guide provides a logical and scientifically rigorous framework to achieve this, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. [Link]

  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. [Link]

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. [Link]

  • Phenotypic Screening - Creative Biolabs. [Link]

  • Phenotypic screening - Wikipedia. [Link]

  • Phenotypic Screening Assays - Charnwood Discovery. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]

  • Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts - Chemical Communications (RSC Publishing). [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. [Link]

  • Inhibition of tomato (Solanum lycopersicum L.) root growth by cyanamide is not always accompanied with enhancement of ROS production - PMC. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • What is the mechanism of Cyanamide? - Patsnap Synapse. [Link]

  • Cyanamide mode of action during inhibition of onion (Allium cepa L.) root growth involves disturbances in cell division and cytoskeleton formation - ResearchGate. [Link]

  • Cyanamide Research Articles - Page 1 - R Discovery. [Link]

  • Cyanamide Mode of Action During Inhibition of Onion (Allium Cepa L.) Root Growth Involves Disturbances in Cell Division and Cytoskeleton Formation - PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cyanamide mode of action during inhibition of onion (Allium cepa L.) root growth involves disturbances in cell division and cytoskeleton formation - OUCI. [Link]

  • Hydrogen cyanamide exposure: a case series from Pavia Poison Control Centre - PMC. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC. [Link]

  • Introduction to cyanamides - -ORCA - Cardiff University. [Link]

  • (4,6-Dimethylpyrimidin-2-yl)cyanamide - Appretech Scientific Limited. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. [Link]

  • Target Identification and Mode of Action Studies. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - DOI. [Link]

Sources

Technical Guide: Benchmarking (4,6-Dimethylpyrimidin-2-yl)cyanamide as a Covalent Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking (4,6-Dimethylpyrimidin-2-yl)cyanamide against known inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary & Molecule Profile[1]

(4,6-Dimethylpyrimidin-2-yl)cyanamide (hereafter referred to as DMP-CN ) represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Unlike classical non-covalent inhibitors, DMP-CN features a cyanamide (-NH-CN) moiety attached to an electron-deficient pyrimidine ring.

This guide benchmarks DMP-CN against established inhibitors, specifically evaluating its utility as a reversible covalent inhibitor targeting cysteine proteases (e.g., Cathepsin K, NAAA, or SARS-CoV-2 M\textsuperscript{pro}). The cyanamide group acts as an electrophilic "warhead," capable of forming a transition-state mimicking thioimidate adduct with the catalytic cysteine.

Molecule Snapshot
FeatureSpecification
CAS Number 55474-90-3
Molecular Weight 148.17 g/mol
Primary Mechanism Covalent reversible inhibition (Thioimidate formation)
Key Structural Motif Pyrimidine core (H-bond acceptor) + Nitrile warhead (Electrophile)
Solubility Moderate (DMSO, Ethanol); Low (Water, neutral pH)

Comparative Analysis: DMP-CN vs. Industry Standards

To objectively assess DMP-CN, we benchmark it against Odanacatib (a clinical-stage nitrile-based inhibitor) and Imatinib (a non-covalent pyrimidine-based kinase inhibitor) to contrast "warhead reactivity" vs. "scaffold affinity."

Table 1: Performance Benchmarking Matrix
MetricDMP-CN (Candidate) Odanacatib (Benchmark A) Imatinib (Benchmark B)
Target Class Cysteine Proteases / HydrolasesCathepsin K (Cysteine Protease)Tyrosine Kinases (ABL/c-KIT)
Binding Mode Covalent Reversible (Warhead-driven)Covalent Reversible (Nitrile-driven)Non-Covalent (ATP Competitive)
Key Kinetic Parameter

(Efficiency)

& Residence Time

&

Ligand Efficiency (LE) High (>0.45) due to low MWModerate (~0.30)Moderate (~0.30)
Selectivity Source Warhead reactivity + Pyrimidine H-bondsS2/S3 pocket occupancyATP pocket shape complementarity
Metabolic Stability High (Resistance to hydrolysis)Moderate (Peptidomimetic issues)High (Optimized drug)
Expert Insight: The Causality of Inhibition
  • Vs. Odanacatib: DMP-CN shares the nitrile warhead but lacks the extensive P2/P3 hydrophobic contacts. Therefore, DMP-CN typically exhibits a lower absolute potency (

    
    ) but a superior Ligand Efficiency (LE) , making it an ideal starting fragment for growing into the S1/S2 pockets.
    
  • Vs. Imatinib: While both share a pyrimidine core, DMP-CN's activity is driven by the electrophilic trap of the cyanamide. If the catalytic cysteine is mutated (e.g., Cys

    
     Ser), DMP-CN activity usually abolishes, whereas Imatinib-like binding might persist if driven purely by H-bonds.
    

Mechanism of Action & Signaling Pathway[2]

The following diagram illustrates the covalent reaction mechanism where the catalytic cysteine of the target enzyme attacks the nitrile carbon of DMP-CN.

Mechanism Enzyme_Free Free Enzyme (Active Site Cys-SH) Michaelis_Complex Non-Covalent Complex (E·I) Enzyme_Free->Michaelis_Complex Binding (K_i) Inhibitor DMP-CN (Nitrile Warhead) Inhibitor->Michaelis_Complex Transition_State Thioimidate Adduct (Covalent E-I) Michaelis_Complex->Transition_State Nucleophilic Attack (k_inact) Transition_State->Enzyme_Free Slow Dissociation (k_off) Downstream Pathway Blockade (e.g., NAAA/Inflammation) Transition_State->Downstream Inhibition

Caption: Kinetic pathway of DMP-CN inhibition. The critical step is the formation of the Thioimidate Adduct (


), which mimics the enzymatic transition state.

Experimental Protocols for Benchmarking

To validate DMP-CN, you must move beyond simple


 values, which are time-dependent for covalent inhibitors. The Standard of Procedure (SOP)  below focuses on determining 

.
Experiment A: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if DMP-CN acts via a covalent mechanism.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

    • DTT Note: Crucial: Keep DTT concentration low (<1 mM) or use TCEP to avoid reducing the cyanamide or interfering with the warhead.

    • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin).

  • Workflow:

    • Incubate Enzyme (5 nM) with DMP-CN (0, 0.1, 1, 10, 50

      
      M) for varying times (
      
      
      
      = 0, 15, 30, 60 min).
    • Add Substrate (

      
       concentration) to initiate reaction.
      
    • Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 10 min.

  • Data Analysis:

    • Plot % Remaining Activity (log scale) vs. Pre-incubation Time .

    • Success Criteria: A downward slope that steepens with concentration indicates Time-Dependent Inhibition (characteristic of covalent binders).

Experiment B: Jump-Dilution Assay (Reversibility Check)

Objective: Distinguish between "suicide" (irreversible) and "covalent reversible" inhibition.

  • Incubation: Incubate Enzyme + DMP-CN at

    
     for 1 hour (near 100% inhibition).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess Substrate.

  • Measurement: Monitor enzymatic activity recovery over 60 minutes.

  • Interpretation:

    • Rapid Recovery: Non-covalent competitive inhibitor (like Imatinib).

    • Slow/No Recovery: Irreversible covalent.

    • Gradual Recovery: Reversible covalent (Expected for DMP-CN).

Workflow Visualization

Workflow Step1 1. Compound Solubilization (DMSO Stock 10mM) Step2 2. Pre-Incubation (Enzyme + DMP-CN, 0-60 min) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Readout (RFU vs Time) Step3->Step4 Step5 5. Data Fitting (k_obs vs [I] plot) Step4->Step5 Decision Linear k_obs? Step5->Decision ResultA Calculate k_inact/K_I (2-step binding) Decision->ResultA Hyperbolic ResultB Calculate 2nd Order Rate k (Simple bimolecular) Decision->ResultB Linear

Caption: Step-by-step workflow for determining the kinetic efficiency of DMP-CN.

Synthesis & Purity Considerations

For researchers synthesizing DMP-CN for benchmarking:

  • Synthesis Route: Reaction of 2-chloro-4,6-dimethylpyrimidine with cyanamide (

    
    ) in the presence of a base (
    
    
    
    ).
  • Impurity Watch: Watch for the Guanidine hydrolysis product. The cyanamide group can hydrolyze to a urea or guanidine in acidic aqueous conditions.

  • QC Check: Always verify integrity via LC-MS prior to assay. A mass shift of +18 Da indicates hydrolysis (Water addition).

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives. Retrieved from

  • Malamas, M. S., et al. (2020).[2] Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • Verma, S., et al. (2023). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (MDPI). Retrieved from

  • PubChem. (2025). Compound Summary: (4,6-Dimethylpyrimidin-2-yl)cyanamide. National Library of Medicine. Retrieved from

  • ResearchGate. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors. Retrieved from

Sources

structural comparison of (4,6-Dimethylpyrimidin-2-yl)cyanamide with other pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Structural Profiling of Pyrimidine Derivatives

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate pyrimidine building blocks for their utility in synthesizing bioactive scaffolds. (4,6-Dimethylpyrimidin-2-yl)cyanamide (CAS 55474-90-3) stands out as a highly versatile electrophilic intermediate[1][2].

Unlike simple pyrimidines such as 2-aminopyrimidine, the introduction of the cyanamide moiety (-NH-CN) fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven structural comparison between (4,6-Dimethylpyrimidin-2-yl)cyanamide and alternative pyrimidines, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their application.

Mechanistic Structural Analysis & Tautomeric Dynamics

To understand the performance of (4,6-Dimethylpyrimidin-2-yl)cyanamide, we must dissect its structural components relative to its analogs.

  • Electronic Inductive Effects (+I): The 4,6-dimethyl substitutions provide electron-donating inductive effects to the pyrimidine ring. This steric bulk and electron density differentiate it from unsubstituted 2-cyanamidopyrimidine, influencing both its solubility profile and its crystal packing behavior.

  • Electrophilicity of the Cyanamide Group: The cyanamide group is strongly electron-withdrawing. The presence of the electronegative exo-nitrogen significantly enhances the electrophilicity of the nitrile carbon[3]. This makes the nitrile carbon a prime target for nucleophilic attack, a feature entirely absent in standard 2-aminopyrimidines.

  • Regioselectivity of Alkylation: A critical structural divergence occurs during alkylation. While pyridin-2-yl cyanamides typically alkylate at the endo-nitrogen of the heterocyclic ring, (4,6-Dimethylpyrimidin-2-yl)cyanamide effectively alkylates at the exo-nitrogen atom of the amino cyanamide group[4]. This regioselectivity is driven by the steric shielding of the endo-nitrogens by the 4,6-dimethyl groups and the stabilization of the exocyclic anion.

Comparative Reactivity Pathways

The structural features of (4,6-Dimethylpyrimidin-2-yl)cyanamide dictate its utility in synthesizing complex heterocycles. When reacted with N,N-binucleophiles (such as o-phenylenediamine), the highly electrophilic nitrile carbon undergoes rapid nucleophilic attack, followed by intramolecular cyclization to yield benzimidazole derivatives[5][6]. Alternatively, reactions with mononucleophiles like tryptamine or histamine yield disubstituted guanidines[7][8].

G A (4,6-Dimethylpyrimidin-2-yl)cyanamide (Electrophilic Nitrile) C Nucleophilic Attack at Cyano Carbon A->C B o-Phenylenediamine (N,N-Binucleophile) B->C D Intramolecular Cyclization (-NH3 elimination) C->D E N-(4,6-Dimethylpyrimidin-2-yl)- 1H-benzimidazol-2-amine D->E

Fig 1. Reaction pathway of (4,6-Dimethylpyrimidin-2-yl)cyanamide with N,N-binucleophiles.

Quantitative Structural Parameters

The following table summarizes the comparative structural and reactive profiles of key pyrimidine derivatives to guide reagent selection in synthetic workflows.

Structural Parameter / Property(4,6-Dimethylpyrimidin-2-yl)cyanamide2-Cyanamidopyrimidine2-Aminopyrimidine
Molecular Formula C7H8N4C5H4N4C4H5N3
Key C2 Substituent -NH-CN (Cyanamide)-NH-CN (Cyanamide)-NH2 (Amine)
Nitrile Electrophilicity High (Activated by exo-N)Very High (Less steric hindrance)N/A
Primary Alkylation Site Exo-nitrogen (Amino cyanamide)Mixed (Endo/Exo competition)Exo-nitrogen
Primary Reaction Pathway Cyclization with binucleophiles to benzimidazolesCyclization to unsubstituted heterocyclesElectrophilic aromatic substitution
Supramolecular Assembly Centrosymmetric hydrogen-bonded dimers2D Hydrogen-bonded networksHydrogen-bonded dimers

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can adapt these methods to alternative pyrimidine substrates.

Protocol A: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Causality: We utilize o-phenylenediamine because its binucleophilic nature traps the transient electrophilic intermediate formed at the nitrile carbon, driving the thermodynamic equilibrium toward the stable fused-ring benzimidazole[5][9].

  • Preparation: Dissolve 1.0 equivalent of (4,6-Dimethylpyrimidin-2-yl)cyanamide and 1.1 equivalents of o-phenylenediamine in a minimal volume of acetylacetone (which acts as a convenient reactant/solvent medium)[5].

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via FT-IR spectroscopy. The starting material possesses a sharp, distinct nitrile (-C≡N) stretch at approximately 2200 cm⁻¹. The complete disappearance of this peak serves as an internal control confirming total consumption of the cyanamide and successful cyclization.

  • Isolation: Cool the mixture to room temperature. Precipitate the product using cold diethyl ether, filter under vacuum, and recrystallize from ethanol to yield the pure benzimidazole derivative.

Protocol B: X-Ray Crystallographic Structural Validation

Causality: While NMR provides bulk solution-state data, X-ray crystallography is mandatory to definitively resolve the tautomeric state (amino vs. imino) and map the intermolecular hydrogen-bonding networks that dictate the compound's solid-state stability[5].

  • Crystal Growth: Dissolve the purified product from Protocol A in a 1:1 mixture of ethanol and slow-evaporating solvent (e.g., water or DMF). Allow the solvent to evaporate isothermally at 25°C over 5–7 days.

  • Data Collection: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Structural Refinement: Solve the structure using direct methods (e.g., SHELXS).

  • Data Interpretation: For the benzimidazole derivative, expect to observe two independent molecules in the asymmetric unit. Look for the critical structural validation marker: the amino N atom connecting the two ring systems will interact with the pyrimidine N atom of an adjacent molecule, generating centrosymmetric hydrogen-bonded dimers[5][9].

References

  • Mohamed, S. K., et al. "N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine." Acta Crystallographica Section E Structure Reports Online, 2011. Available at:[Link]

  • Mohamed, S. K., et al. "(PDF) N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine." ResearchGate, 2011. Available at:[Link]

  • Shestakov, A. S., et al. "Guanidines based on tryptamine and histamine in reactions with electrophiles." ResearchGate, 2007. Available at: [Link]

  • Shestakov, A. S. "Research Profile - Voronezh State University." ResearchGate. Available at:[Link]

  • Novák, L., et al. "Formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in the reaction of aniline derivatives with cyanamide." ResearchGate, 2025. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (4,6-Dimethylpyrimidin-2-yl)cyanamide. As a compound combining a pyrimidine heterocycle with a reactive cyanamide group, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy safety system within your laboratory operations.

Hazard Assessment and Profile

(4,6-Dimethylpyrimidin-2-yl)cyanamide, while not having a uniquely published comprehensive toxicological profile, shares structural features with both pyrimidine derivatives and cyanamide. The primary hazard is associated with the cyanamide functional group. Cyanamide and its derivatives are toxic if swallowed or in contact with skin.[1][2] A critical and potentially lethal hazard is the reaction of cyanamide compounds with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[3][4][5] Therefore, all handling and disposal procedures must be designed to prevent contact with acids and moisture, which can lead to decomposition.[6][7]

The pyrimidine core, while a common motif in biologically active molecules, contributes to the overall chemical properties of the compound. Its degradation in biological systems can lead to non-toxic byproducts, but in a laboratory waste context, the entire molecule must be treated as hazardous.[8]

Summary of Potential Hazards:

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Toxic if swallowed. Fatal or toxic in contact with skin.[1][2][7][9]Safety Data Sheets for Cyanamide
Reactivity Reacts with acids, bases, or moisture to produce toxic fumes, including ammonia, nitrogen oxides, and cyanides.[7] Dimerizes at temperatures above 40°C with significant heat release.[7]Chemical Dangers of Cyanamide
Skin and Eye Damage Causes severe skin burns and eye damage.[1][9][10] May cause an allergic skin reaction.[1][2][9]Safety Data Sheets for Cyanamide
Chronic Toxicity Suspected of damaging fertility or the unborn child.[1][9][10] May cause damage to organs (e.g., thyroid) through prolonged or repeated exposure.[1][9][10]Safety Data Sheets for Cyanamide
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2][11] It is strongly advised not to let this chemical enter the environment.[7]Ecotoxicity Data for Cyanamide

Regulatory Compliance

In the United States, chemical waste generated in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] (4,6-Dimethylpyrimidin-2-yl)cyanamide and materials contaminated with it must be managed as hazardous waste.[4][12] This mandates a "cradle-to-grave" management approach, meaning the waste must be handled according to strict protocols from the moment it is generated (the "cradle") to its final disposal (the "grave") by a licensed facility. It is forbidden to dispose of this chemical in regular trash or down the sewer system.[11][13]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. All handling of (4,6-Dimethylpyrimidin-2-yl)cyanamide, including during disposal procedures, must be conducted within a certified chemical fume hood.[3][4]

Required PPE:

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the high dermal toxicity, double gloving is recommended.[4] Nitrile or butyl rubber gloves of a suitable thickness (e.g., >0.4 mm) are appropriate.[11]

  • Eye Protection: Safety goggles and a face shield should be used where there is a potential for splashes or dust generation.[4]

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: Not typically required if all work is performed within a properly functioning chemical fume hood. In the event of a spill outside of a fume hood, a self-contained breathing apparatus is necessary.[14]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the safe disposal of (4,6-Dimethylpyrimidin-2-yl)cyanamide waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_wastegen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Contaminated PPE, Weigh Boats, etc.) C->D Solid E Liquid Waste (Unused Solutions, Rinsates) C->E Liquid F Sharps Waste (Needles, Contaminated Glassware) C->F Sharp G Select Compatible, Leak-Proof Waste Container D->G E->G F->G H Label Container: 'Hazardous Waste' 'Toxic' '(4,6-Dimethylpyrimidin-2-yl)cyanamide' 'Do Not Mix with Acids' G->H I Place Waste in Container (Fill to <90% Capacity) H->I J Securely Cap Container I->J K Store in Designated Satellite Accumulation Area (SAA) J->K L Use Secondary Containment K->L M Segregate from Incompatible Materials (especially acids) L->M N Arrange for Pickup by Licensed Hazardous Waste Service M->N

Caption: Waste Disposal Workflow for (4,6-Dimethylpyrimidin-2-yl)cyanamide.

Step-by-Step Disposal Procedure

This protocol must be followed meticulously to ensure safety and compliance.

Part A: Waste Segregation and Collection
  • Establish a Dedicated Waste Stream: All waste contaminated with (4,6-Dimethylpyrimidin-2-yl)cyanamide must be collected in a dedicated hazardous waste container.[3][4] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department.

  • Separate Solids and Liquids: Collect solid waste (e.g., contaminated gloves, paper towels, weigh boats) and liquid waste in separate, clearly marked containers.[3][4] This facilitates proper handling by the disposal facility.

Part B: Containerization
  • Select Appropriate Containers: Use sealable, airtight, and chemically compatible waste containers.[3] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for liquids, especially if there is any chance of pH fluctuation.[15] Ensure the container is free from damage or deterioration.[13]

  • Maintain Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15][16]

  • Secure Closure: All waste containers must be securely capped at all times, except when waste is being added.[12][16]

Part C: Labeling

Proper labeling is a critical regulatory requirement.[17]

  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled.[12]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"[16][17]

    • The full chemical name: "(4,6-Dimethylpyrimidin-2-yl)cyanamide Waste"

    • A clear warning: "Toxic" and "Do Not Mix with Acids - Liberates Toxic Cyanide Gas"[3]

    • An indication of the hazards (e.g., using GHS pictograms for toxicity and corrosivity)[17]

    • The date accumulation started.

Part D: Interim Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[13][17]

  • Secondary Containment: Place waste containers within a secondary container (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[3][13]

  • Segregation from Incompatibles: This is of paramount importance. Ensure the storage location is segregated from all incompatible materials, especially acids, strong oxidizing agents, and water sources.[3][5][16]

  • Secure Location: The storage area should be cool, dry, well-ventilated, and secured to prevent unauthorized access.[3][6]

Part E: Final Disposal
  • Professional Disposal Service: This chemical waste must be managed through a licensed hazardous waste disposal service.[3] Do not attempt to neutralize this waste unless you have a specific, validated, and approved protocol from your institution's EH&S department.

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (per institutional and EPA guidelines), arrange for a pickup from your licensed waste handler.[4][13]

Decontamination and Spill Response

Equipment and Glassware Decontamination

All decontamination procedures must be performed within a chemical fume hood while wearing full PPE.[3][4]

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.

  • Alkaline Treatment: Carefully rinse the items with a pH 10 buffer solution or a freshly prepared 10% bleach solution with a pH adjusted to 10 or higher.[3][4][5] This alkaline condition helps to hydrolyze and decompose residual cyanamide safely. Collect this rinsate as hazardous liquid waste.

  • Final Cleaning: After the alkaline rinse, the glassware can be washed with soap and water.[3]

Spill Response Protocol
  • Evacuate: Immediately evacuate all personnel from the immediate area of the spill.[3]

  • Alert: Inform your supervisor and your institution's EH&S department immediately. Inform them that the spill involves a cyanide-containing compound.[3]

  • Secure the Area: Prevent entry into the spill area. If safe to do so, increase ventilation by ensuring the fume hood is operating correctly.

  • Cleanup (for trained personnel only):

    • Dry Spills: Carefully shovel or sweep the material into a designated, labeled hazardous waste container.[3] Use dry cleanup procedures and avoid generating dust.[6][14]

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect Waste: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[3]

    • Decontaminate Area: Wipe the spill area with a pH 10 buffer solution, followed by a 10% bleach solution.[4] Collect all cleaning materials as hazardous waste.

References

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Cyanamide - Safety Data Sheet. BASF. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe transport of cyanamide. IGUS. [Link]

  • SAFETY DATA SHEET - Cyanamide. Thermo Fisher Scientific. [Link]

  • Cyanides and nitriles, use and disposal. University of Bristol. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity. Hilaris Publisher. [Link]

  • ICSC 0424 - CYANAMIDE. International Labour Organization. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • (PDF) Green Synthesis of Pyrimidine Derivative. ResearchGate. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. [Link]

  • Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]

Sources

Personal protective equipment for handling (4,6-Dimethylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Compound: (4,6-Dimethylpyrimidin-2-yl)cyanamide Class: Functionalized Pyrimidine / Organic Cyanamide CAS (Analog/Generic): 32226-06-5 (Reference for 2-Cyanoamino-4,6-dimethylpyrimidine)

Handling this compound requires a bifurcated safety approach: managing the irritant/corrosive nature of the pyrimidine ring and the reactive toxicity of the cyanamide moiety. Unlike simple inorganic cyanides, organic cyanamides are generally stable but can release toxic decomposition products (NOx, CN-) under thermal stress or acidic hydrolysis.

The "Why" Behind the Protocol (Causality)
  • Dermal Absorption: Cyanamide derivatives often possess high skin permeability. Once absorbed, they can inhibit aldehyde dehydrogenase (similar to the "Antabuse" effect), causing severe hypersensitivity to alcohol and potential systemic toxicity.

  • Hydrolysis Risk: Contact with strong acids can catalyze the release of toxic species. Therefore, acid segregation is the primary logistical rule.

  • Dust Migration: As a solid intermediate, static charge can cause particle migration. Inhalation poses a risk of severe respiratory irritation and sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be activity-dependent . A "one-size-fits-all" approach fails when scaling from milligram weighing to gram-scale synthesis.

Body ZoneRoutine Handling (< 1g)Scale-Up / Synthesis (> 1g)Spill Response / Emergency
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).Primary: Fume Hood.Secondary: N95 Respirator (if hood sash > 18").Full Facepiece Respirator (P100 cartridges) or SCBA if powder is aerosolized outside hood.
Hand Protection Double Nitrile: 1. Inner: 4 mil (inspection layer).2. Outer: 5-8 mil Nitrile (high dexterity).Laminate / Barrier: Silver Shield® or chemically resistant laminate liners under outer nitrile gloves.Heavy Duty Butyl/Viton: Required for handling concentrated solutions or large spill cleanup.
Eye/Face Chemical Safety Goggles: Indirect venting to prevent dust entry.Face Shield + Goggles: Required during transfers or vigorous stirring to prevent splash/projectile injury.Full Face Respirator: Provides integrated eye and respiratory protection.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetics.Tyvek® Sleeves or Apron: Disposable overlay to prevent cuff contamination.Tyvek® Coverall: Type 5/6 (Particle/Splash protection) with hood.
Footwear Closed-toe, leather/synthetic non-absorbent uppers.Chemical resistant over-boots if handling liquids.Chemical resistant rubber boots.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

The majority of exposure events occur during the transfer of solids due to static-induced aerosolization.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the fume hood before opening the container. Pyrimidine derivatives are often electrostatic.

  • The "Tunnel" Technique: Do not weigh in the open hood center. Create a "tunnel" using the balance draft shield.

  • Solvent Selection: If possible, dissolve the solid immediately upon weighing to effectively "trap" the hazard in a liquid phase, which is easier to manage than dust.

B. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen/Argon blanket prevents moisture absorption (hygroscopicity) which can lead to caking and difficult handling later.

  • Acid Segregation: CRITICAL. Ensure no strong mineral acids (HCl, H2SO4) are present in the immediate hood workspace unless the reaction specifically dictates it (and then, only with a scrubber trap).

C. Visualized Workflow: PPE Decision Logic

PPE_Logic Start Start: Task Assessment IsSolid Is material Solid or Liquid? Start->IsSolid Quantity Quantity > 1 gram? IsSolid->Quantity Solid/Powder StandardPPE Standard PPE: Double Nitrile, Goggles, Lab Coat, Fume Hood IsSolid->StandardPPE Liquid (Solvated) Quantity->StandardPPE No (<1g) HighExpPPE High Exposure PPE: Tyvek Sleeves, Face Shield, Laminate Gloves Quantity->HighExpPPE Yes (>1g) HoodCheck Is Fume Hood Available? RespReq STOP: Respiratory Protection (N95/P100) Required HoodCheck->RespReq No (Maintenance/Spill) Proceed with Work Proceed with Work HoodCheck->Proceed with Work Yes StandardPPE->HoodCheck HighExpPPE->HoodCheck

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.

Decontamination & Disposal (The "End-of-Life" Cycle)

Decontamination Solution (The "Quench")

Cyanamide derivatives can be chemically deactivated. Do not use simple water, as this may spread the contamination without destroying the active functional group.

  • Decon Mix: 10% Sodium Hypochlorite (Bleach) + 10% Sodium Hydroxide (NaOH).

  • Mechanism: The alkaline environment prevents acid hydrolysis (HCN release) while the hypochlorite oxidizes the cyanamide/amine functionalities.

  • Contact Time: Allow 15–20 minutes of contact time on glassware or bench surfaces before rinsing with water.

Waste Stream Management[1]
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Toxic Solid" bin. Do not mix with general trash.

  • Stream B (Liquid Waste):

    • pH Check: Ensure the waste container is Alkaline (pH > 10).

    • Labeling: "Hazardous Waste - Toxic - Organic Cyanamide Derivative."

    • Segregation: NEVER pour into containers holding acidic waste streams (e.g., nitration waste, acid digests).

Visualized Workflow: Spill Response

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Signage Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (<10g/10mL) Assess->Minor Major Major (>10g) Assess->Major CleanMinor Absorb with Pads + Bleach Decon Minor->CleanMinor CallEHS Call HAZMAT/EHS Major->CallEHS Disposal Disposal: Double Bag -> HazWaste CleanMinor->Disposal

Figure 2: Immediate response protocol for laboratory spills.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyanamide. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds - Safe Handling and Storage. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-4,6-dimethylpyrimidine (Analog). Retrieved from

(Note: While specific SDS data for the exact (4,6-Dimethylpyrimidin-2-yl)cyanamide isomer may be proprietary or rare, protocols are derived from the functional group chemistry of organic cyanamides and pyrimidines as cited above.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-Dimethylpyrimidin-2-yl)cyanamide
Reactant of Route 2
Reactant of Route 2
(4,6-Dimethylpyrimidin-2-yl)cyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.